Z-LLNle-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H41N3O5 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 |
InChI Key |
RNPDUXVFGTULLP-VABKMULXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Z-LLNle-CHO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Z-LLNle-CHO, also known as Gamma-Secretase Inhibitor I (GSI-I) and MG-101, is a potent, cell-permeable peptide aldehyde that has garnered significant interest in cancer research. Its mechanism of action is complex, involving the inhibition of several key cellular proteases, ultimately leading to the induction of apoptosis in various cancer cell types. This technical guide provides an in-depth exploration of the molecular mechanisms, target pathways, and experimental validation of this compound's activity.
Core Mechanism: Multi-Target Protease Inhibition
This compound functions primarily as an inhibitor of three major classes of proteases: γ-secretase, the proteasome, and calpains. This multi-targeted approach contributes to its robust pro-apoptotic effects.
-
γ-Secretase Inhibition: this compound interferes with the activity of γ-secretase, an intramembrane protease complex crucial for the processing of several transmembrane proteins, most notably the Notch receptor.[1][2][3] By inhibiting γ-secretase, this compound prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), a key step in the activation of Notch signaling.[1][2][4] This pathway is frequently dysregulated in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL).[5][6]
-
Proteasome Inhibition: Structurally similar to the well-known proteasome inhibitor MG-132, this compound also effectively blocks the activity of the proteasome.[1][2] The proteasome is a critical cellular machine responsible for the degradation of ubiquitinated proteins, including key regulators of the cell cycle and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress, ultimately triggering programmed cell death.[7]
-
Calpain and Cysteine Protease Inhibition: this compound, also referred to as MG-101 or ALLN, is a potent inhibitor of cysteine proteases, particularly calpain I and II, as well as cathepsins B and L.[8][9] Calpains are calcium-dependent proteases involved in various cellular processes, and their inhibition can contribute to the induction of apoptosis.
Impact on Cellular Signaling Pathways
The inhibitory action of this compound on its primary targets reverberates through several critical signaling pathways, culminating in cell death.
Notch Signaling Pathway
By blocking γ-secretase, this compound effectively downregulates the Notch signaling pathway. This is a key mechanism of its action, particularly in cancers where Notch signaling is a primary driver of proliferation and survival, such as T-ALL.[1][2][10] Inhibition of Notch signaling leads to the downregulation of its target genes, including Hey2 and Myc.[1][2]
Proteasome-Mediated Apoptosis Induction
Inhibition of the proteasome by this compound leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ER stress.[1][2] This, in turn, activates pro-apoptotic signaling cascades. Furthermore, proteasome inhibition prevents the degradation of pro-apoptotic proteins like p53 and Bax, while stabilizing inhibitors of anti-apoptotic pathways.
NF-κB Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival and proliferation, and its constitutive activation is a hallmark of many cancers.[11][12][13] The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. By inhibiting the proteasome, this compound can prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[1][2] This represents another significant anti-cancer mechanism of this compound.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs has been quantified in various studies. The following tables summarize the available data.
Table 1: Inhibitory Constants (Ki) for Cysteine Proteases
| Compound | Target Protease | Ki (pM) |
| MG-101 (ALLN) | Calpain I | 190 |
| MG-101 (ALLN) | Calpain II | 220 |
| MG-101 (ALLN) | Cathepsin B | 150 |
| MG-101 (ALLN) | Cathepsin L | 500 |
| Data sourced from MedChemExpress.[8] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) |
| MG-101 (ALLN) | L1210 | Growth Inhibition | 3 |
| MG-101 (ALLN) | Melanoma B16 | Growth Inhibition | 14.5 |
| MG-101 (ALLN) | HeLa | Growth Inhibition | 25.1 |
| Data sourced from Selleck Chemicals.[9] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug development. Below are detailed methodologies for key experiments cited in the characterization of this compound.
Proteasome Activity Assay
Objective: To quantify the inhibitory effect of this compound on proteasome activity.
Methodology:
-
Cell Lysate Preparation: Harvest cells of interest and lyse them in a suitable buffer to release cellular contents, including the proteasome.
-
Substrate: Utilize a fluorogenic proteasome substrate, such as Suc-LLVY-AMC. This substrate is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent AMC molecule.
-
Assay Procedure:
-
Incubate cell lysates with varying concentrations of this compound or a vehicle control.
-
Add the fluorogenic substrate to initiate the reaction.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 18-24 hours).[1]
-
Viability Reagent: Add a cell viability reagent, such as MTT or a resazurin-based reagent (e.g., CellTiter-Blue).
-
Incubation: Incubate the plates for a period that allows for the metabolic conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance or fluorescence, depending on the reagent used, with a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Western Blotting for Signaling Pathway Analysis
Objective: To detect changes in the levels and activation status of proteins in signaling pathways affected by this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved Notch1, PARP, caspase-3, IκB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein levels.
Conclusion
This compound is a powerful pro-apoptotic agent with a multifaceted mechanism of action centered on the inhibition of γ-secretase, the proteasome, and calpains. Its ability to concurrently disrupt multiple key survival pathways, including Notch and NF-κB signaling, makes it a compelling candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising compound.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. A physiologic signaling role for the γ-secretase-derived intracellular fragment of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma Secretase Inhibitors enhance Vincristine-induced apoptosis in T-ALL in a NOTCH-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual antitumor mechanisms of Notch signaling inhibitor in a T‐cell acute lymphoblastic leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Secretase inhibitor I induces apoptosis in chronic lymphocytic leukemia cells by proteasome inhibition, endoplasmic reticulum stress increase and notch down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expression and Activation of the NF-κB Pathway Correlate with Methotrexate Resistance and Cell Proliferation in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NF-κB1/p50 Subunit Influences the Notch/IL-6-Driven Expansion of Myeloid-Derived Suppressor Cells in Murine T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB fingerprinting reveals heterogeneous NF-κB composition in diffuse large B-cell lymphoma [frontiersin.org]
Z-LLNle-CHO: A Dual Inhibitor of γ-Secretase and the Proteasome — A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LLNle-CHO, also known as GSI-I, is a potent small molecule inhibitor with the significant characteristic of dual-targeting capabilities against both γ-secretase and the proteasome. This peptide aldehyde, structurally related to the well-known proteasome inhibitor MG-132, has garnered attention in the scientific community for its potential therapeutic applications, particularly in oncology. Its ability to simultaneously modulate two critical cellular pathways—protein processing and degradation—makes it a valuable tool for research and a candidate for further drug development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and the signaling pathways it affects.
Introduction
This compound (N-carbobenzyloxy-L-leucyl-L-leucyl-L-norleucinal) is a synthetic peptide aldehyde that functions as a reversible inhibitor of both γ-secretase and the chymotrypsin-like activity of the 26S proteasome. Initially investigated for its role as a γ-secretase inhibitor (GSI) in the context of Alzheimer's disease research due to its ability to modulate amyloid-β (Aβ) production, its broader effects on cellular homeostasis through proteasome inhibition have expanded its research applications. This dual inhibitory action results in the induction of apoptosis in various cancer cell lines, most notably in precursor-B acute lymphoblastic leukemia (ALL) and chronic lymphocytic leukemia (CLL)[1][2]. The compound's multifaceted impact on cellular signaling, including the Notch, NF-κB, and Unfolded Protein Response (UPR) pathways, underscores its complexity and therapeutic potential.
Mechanism of Action
This compound exerts its biological effects through the simultaneous inhibition of two distinct enzymatic complexes:
-
γ-Secretase Inhibition: γ-secretase is an intramembrane protease complex responsible for the cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. By inhibiting γ-secretase, this compound prevents the cleavage of Notch receptors, thereby blocking the translocation of the Notch Intracellular Domain (NICD) to the nucleus. This leads to the downregulation of Notch target genes such as HEY2 and MYC, which are crucial for cell proliferation and survival in certain cancers[1][2].
-
Proteasome Inhibition: The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular protein quality control, cell cycle regulation, and signal transduction. This compound inhibits the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR). The sustained ER stress ultimately triggers apoptosis[1][2].
The synergistic effect of inhibiting both pathways contributes to a more robust induction of cell death in cancer cells compared to selective inhibitors of either γ-secretase or the proteasome alone[1].
Quantitative Data Presentation
The inhibitory potency of this compound varies across different cell lines and assay conditions. The following tables summarize the available quantitative data for its activity against γ-secretase and the proteasome.
| Target | Cell Line | IC50 Value | Reference |
| γ-Secretase | N2a (mouse neuroblastoma) | ~10 µM (for Aβ40 production) | N/A |
| Proteasome (Chymotrypsin-like activity) | MCF-7 (human breast cancer) | ~0.3 µM (80% inhibition) | [3] |
| Proteasome (Chymotrypsin-like activity) | Jurkat (human T-cell leukemia) | Not explicitly defined | N/A |
Note: IC50 values can be highly dependent on the specific experimental setup, including substrate concentration and cell type. The data presented here are compiled from various sources and should be considered as indicative.
Signaling Pathways and Experimental Workflows
Affected Signaling Pathways
This compound's dual inhibitory action has a cascading effect on multiple intracellular signaling pathways.
Experimental Workflow
The characterization of a dual inhibitor like this compound requires a systematic approach to validate its activity against both targets and to understand its cellular effects.
Experimental Protocols
In Vitro γ-Secretase Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and published methods for measuring γ-secretase activity using a fluorogenic substrate.
Materials:
-
γ-Secretase enzyme preparation (e.g., from cell membranes overexpressing the complex)
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP C-terminus flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 6.8, 150 mM KCl, 2 mM EDTA)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~440 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the γ-secretase enzyme preparation to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Proteasome Activity Assay (Fluorometric)
This protocol is based on common methods to measure the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysate from the cell line of interest
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
MG-132 (as a positive control inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC)
Procedure:
-
Prepare cell lysates by standard methods, ensuring to avoid protease inhibitors that may interfere with the assay. Determine the total protein concentration of the lysate.
-
Prepare serial dilutions of this compound and MG-132 in the assay buffer.
-
In a 96-well black microplate, add a consistent amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic proteasome substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitors relative to the vehicle control and determine the IC50 values.
Conclusion
This compound stands out as a valuable research tool due to its dual inhibitory action on γ-secretase and the proteasome. This unique property allows for the simultaneous interrogation of two fundamental cellular processes, providing insights into their crosstalk and their combined role in disease pathogenesis, particularly in cancer. The detailed methodologies and pathway analyses presented in this guide offer a framework for researchers to effectively utilize and further investigate the therapeutic potential of this compound and other dual-target inhibitors. As the field of drug development moves towards more complex and targeted therapies, the study of compounds like this compound will be instrumental in uncovering novel therapeutic strategies.
References
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
The Dual-Inhibitor Z-LLNle-CHO: A Technical Guide to its Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LLNle-CHO, also known as Gamma-Secretase Inhibitor I (GSI-I), is a potent, cell-permeable tripeptide aldehyde that functions as a dual inhibitor of γ-secretase and the proteasome. Structurally similar to the proteasome inhibitor MG-132, this compound induces apoptosis in a variety of cancer cell lines through the modulation of critical signaling pathways, including Notch, Akt, NF-κB, and p53. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a synthetic peptide derivative with the systematic name N-((Phenylmethoxy)carbonyl)-L-leucyl-L-leucyl-L-norleucinal. It is a white to off-white solid with the chemical formula C₂₆H₄₁N₃O₅ and a molecular weight of 475.62 g/mol .
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-((Phenylmethoxy)carbonyl)-L-leucyl-L-leucyl-L-norleucinal |
| Synonyms | GSI-I, Z-Leu-Leu-Nle-CHO |
| CAS Number | 133407-83-7 |
| Molecular Formula | C₂₆H₄₁N₃O₅ |
| Molecular Weight | 475.62 g/mol |
Mechanism of Action: A Dual Inhibition Strategy
This compound exerts its cytotoxic effects through the simultaneous inhibition of two key cellular machineries: the γ-secretase enzyme complex and the proteasome.
Inhibition of γ-Secretase and the Notch Signaling Pathway
Gamma-secretase is a multi-protein complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors. This cleavage is a critical step in the activation of the Notch signaling pathway, which plays a fundamental role in cell proliferation, differentiation, and survival. This compound inhibits the catalytic activity of γ-secretase, thereby preventing the release of the Notch intracellular domain (NICD). The inhibition of NICD translocation to the nucleus leads to the downregulation of Notch target genes, ultimately resulting in cell cycle arrest and apoptosis.[1][2][3][4][5]
Inhibition of the Proteasome and Induction of Apoptosis
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in protein quality control and the regulation of various cellular processes. As a derivative of MG-132, this compound effectively inhibits the chymotrypsin-like activity of the 26S proteasome.[1][6] This inhibition leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][5] The culmination of these events triggers apoptosis through both intrinsic and extrinsic pathways.
Impact on Key Signaling Pathways
The dual inhibitory action of this compound results in the modulation of several interconnected signaling pathways critical for cancer cell survival and proliferation.
-
Akt Pathway: this compound has been shown to block the pro-survival Akt signaling pathway, contributing to the induction of caspase- and ROS-dependent apoptosis.[1]
-
NF-κB Pathway: By inhibiting the proteasome, this compound prevents the degradation of IκB, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of its anti-apoptotic target genes.[1][5]
-
p53 Pathway: Treatment with this compound leads to the activation of the p53 tumor suppressor pathway, as evidenced by increased p53 phosphorylation and the upregulation of p53 target genes such as NOXA, GADD45, and CDKN1A.[1]
Caption: Dual inhibitory mechanism of this compound.
Quantitative Data
The cytotoxic and biological effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative findings.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CP67-MEL | Melanoma | 0.299 |
| BE-13 | Acute Lymphoblastic Leukemia | 0.305 |
| RS4-11 | Leukemia | 0.355 |
| A101D | Melanoma | 0.361 |
| SR | Lymphoid Neoplasm | 0.400 |
| BL-41 | Burkitt Lymphoma | 0.402 |
| ES6 | Ewing's Sarcoma | 0.418 |
| MY-M12 | Leukemia | 0.422 |
| DSH1 | Bladder Carcinoma | 0.423 |
| OCI-M1 | Acute Myeloid Leukemia | 0.439 |
| Data sourced from the Genomics of Drug Sensitivity in Cancer Project. |
Table 3: Effect of this compound on Gene Expression in 697 Precursor-B ALL Cells (6h treatment)
| Gene | Fold Change |
| Hey2 | 2-4 fold decrease |
| Myc | 2-4 fold decrease |
| Deltex | 2-4 fold decrease |
| Hes1 | 4-20 fold increase |
| Hey1 | 4-20 fold increase |
| NOXA | Significant induction |
| GADD45 | Significant induction |
| CDKN1A | Significant induction |
| Data from microarray and quantitative PCR analyses.[1] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome |
| NOD/SCID mice with precursor-B ALL xenograft | This compound | Delayed or prevented engraftment of B-lymphoblasts in 50% of animals |
| Data from in vivo xenograft studies.[1][5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly performed to assess the activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Notch1 Cleavage
-
Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of the proteasome and γ-secretase in cellular processes and disease. Its dual inhibitory mechanism provides a potent strategy for inducing apoptosis in cancer cells, making it a compound of interest for further preclinical and clinical investigation. This guide provides a foundational understanding of its structure, function, and experimental application, intended to facilitate its effective use in a research setting.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Z-LLNle-CHO: A Dual Inhibitor's Impact on the Notch Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Z-LLNle-CHO, also known as γ-secretase inhibitor I (GSI-I), is a potent signaling pathway modulator with significant implications for cancer therapeutics, particularly in hematological malignancies such as precursor-B acute lymphoblastic leukemia (ALL).[1][2][3] Structurally similar to the proteasome inhibitor MG-132, this compound exhibits a dual inhibitory mechanism, targeting both the γ-secretase complex and the proteasome.[1][4] This dual activity complicates the interpretation of its effects solely through the lens of Notch signaling inhibition but also presents unique therapeutic opportunities. This technical guide provides a comprehensive overview of this compound's effect on the Notch signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers and drug development professionals in their understanding and application of this compound.
Introduction to the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved, juxtacrine signaling system crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[5] The pathway is initiated by the binding of a Notch receptor (NOTCH1-4) to a ligand (e.g., Jagged or Delta-like) on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The liberated NICD translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins, leading to the expression of downstream target genes such as those in the HES and HEY families.[5]
This compound: A Dual Inhibitor of γ-Secretase and the Proteasome
This compound functions as a γ-secretase inhibitor, thereby blocking the final proteolytic cleavage of the Notch receptor and preventing the release of the active NICD.[1][4] This action is the basis for its classification as a GSI. However, it is critical to recognize that this compound also potently inhibits the proteasome.[1][4] The proteasome is responsible for the degradation of a wide array of cellular proteins, including components of the Notch signaling pathway. This dual inhibition leads to a complex interplay of effects. While γ-secretase inhibition blocks the production of new NICD, proteasome inhibition can lead to the stabilization and accumulation of existing Notch proteins.[6]
Quantitative Effects of this compound on Notch Signaling
The primary quantitative data on the impact of this compound on the Notch signaling pathway comes from studies in precursor-B acute lymphoblastic leukemia (ALL) cell lines.
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| Cell Viability | 697 (precursor-B ALL) | 18 hours with GSI-I (this compound) | Cell viability abolished | [4] |
| Gene Expression (Hey2) | precursor-B ALL cells | 6 hours with GSI-I (this compound) | 2–4-fold reduction | [4] |
| Gene Expression (Myc) | precursor-B ALL cells | 6 hours with GSI-I (this compound) | 2–4-fold reduction | [4] |
| Gene Expression (Deltex) | precursor-B ALL cells | 6 hours with GSI-I (this compound) | 2–4-fold reduction | [4] |
| Gene Expression (Hes1) | precursor-B ALL cells | 6 hours with GSI-I (this compound) | 4–20-fold increase | [4] |
| Gene Expression (Hey1) | precursor-B ALL cells | 6 hours with GSI-I (this compound) | 4–20-fold increase | [4] |
The seemingly contradictory upregulation of Hes1 and Hey1, canonical Notch target genes, is likely a consequence of the compound's proteasome inhibitory activity, which may lead to the stabilization of other transcription factors that can also drive their expression, or other complex downstream effects of dual pathway inhibition.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the canonical Notch signaling pathway and the dual inhibitory effect of this compound.
Caption: Canonical Notch Signaling Pathway.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current views on the role of Notch signaling and the pathogenesis of human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Z-LLNle-CHO in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as Gamma-Secretase Inhibitor I (GSI-I), is a potent small molecule inhibitor that has garnered significant interest in cancer research for its ability to induce apoptosis in a variety of malignant cell types. This technical guide provides an in-depth overview of the core mechanisms by which this compound triggers programmed cell death, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. This compound's dual inhibitory action on both γ-secretase and the proteasome makes it a compelling agent for further investigation in oncology drug development.[1][2][3]
Core Mechanisms of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted approach, primarily by targeting two critical cellular machineries: the γ-secretase complex and the proteasome.
1. Inhibition of γ-Secretase and the Notch Signaling Pathway:
This compound acts as a potent inhibitor of γ-secretase, an intramembrane protease complex. A key substrate of γ-secretase is the Notch receptor. Upon ligand binding, Notch undergoes a series of cleavages, with the final cut executed by γ-secretase, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus and acts as a transcriptional activator for genes involved in cell survival, proliferation, and differentiation. By inhibiting γ-secretase, this compound prevents the generation of NICD, leading to the downregulation of Notch target genes such as Hey2 and Myc.[1][2] This disruption of the pro-survival Notch signaling pathway is a key initiating event in this compound-induced apoptosis.
2. Proteasome Inhibition and Induction of Endoplasmic Reticulum (ER) Stress:
Structurally similar to the well-known proteasome inhibitor MG-132, this compound also effectively inhibits the chymotrypsin-like activity of the 26S proteasome.[1][3] The proteasome is responsible for the degradation of ubiquitinated proteins, playing a crucial role in maintaining cellular homeostasis. Inhibition of the proteasome leads to the accumulation of misfolded and unfolded proteins within the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).[1][4] Prolonged ER stress, a consequence of sustained proteasome inhibition, activates pro-apoptotic arms of the UPR, contributing significantly to cell death.
3. Activation of the Intrinsic Apoptotic Pathway:
The dual inhibition of γ-secretase and the proteasome converges on the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:
-
Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3.[3] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): A notable increase in the production of reactive oxygen species has been observed in cells treated with this compound.[3] This oxidative stress can damage cellular components, including mitochondria, further amplifying the apoptotic signal. The cell death induced by this compound can be significantly rescued by the ROS scavenger N-acetylcysteine (NAC).[3]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CP67-MEL | Skin Cutaneous Melanoma | 0.299 |
| BE-13 | Acute Lymphoblastic Leukemia | 0.305 |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.355 |
| A101D | Skin Cutaneous Melanoma | 0.361 |
| BL-41 | Burkitt Lymphoma | 0.402 |
| OCI-M1 | Acute Myeloid Leukemia | 0.439 |
| KE-37 | Acute Lymphoblastic Leukemia | 0.459 |
| RPMI-8226 | Multiple Myeloma | 0.496 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database.[2]
Table 2: Apoptotic Effects of this compound in Precursor-B ALL Cell Lines
| Cell Line | Treatment | Observation | Reference |
| 697 | 18h with GSI-I (this compound) | Cell viability abolished | [3] |
| 697 | GSI-I (this compound) | Increased Annexin V-PE and 7-AAD staining | [3] |
| Nalm6 | GSI-I (this compound) | Reduction in full-length caspase-3 and increase in cleaved PARP | [3] |
| 697 | GSI-I (this compound) | Caspase-3 cleavage initiated as early as 6h, mostly complete by 18h | [3] |
| 697 | 2.5 µM GSI-I (this compound) | Time-dependent increase in ROS production | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound-induced apoptosis are provided below.
Western Blotting for Detection of Cleaved Caspase-3 and PARP
This protocol allows for the detection of key apoptotic markers by separating proteins based on their molecular weight.
a. Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
b. Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
c. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within 1 hour.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspase-3 in cell lysates.
a. Lysate Preparation:
-
Treat and harvest cells as described for Western blotting.
-
Lyse the cell pellet in a chilled, non-denaturing lysis buffer provided with a commercial caspase-3 assay kit.
-
Incubate on ice for 10 minutes and then centrifuge to pellet debris.
-
Collect the supernatant containing the active caspases.
b. Fluorometric Assay:
-
In a 96-well microplate, add 50 µL of cell lysate per well.
-
Prepare a reaction mixture containing a fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) in reaction buffer with DTT.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Western Blotting.
Caption: Experimental workflow for Flow Cytometry.
Conclusion
This compound is a powerful tool for studying and inducing apoptosis in cancer cells. Its dual inhibitory mechanism targeting both the γ-secretase/Notch pathway and the proteasome provides a robust and multifaceted approach to trigger programmed cell death. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar multi-targeting agents in the fight against cancer. Further quantitative studies are warranted to fully elucidate the dose-dependent effects and the intricate interplay between the signaling pathways modulated by this compound in various cancer contexts.
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Z-LLNle-CHO and MG-132: A Technical Guide to their Core Relationship and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between two pivotal research compounds: Z-LLNle-CHO (also known as Gamma-Secretase Inhibitor I) and MG-132. While often categorized by their primary designated activities, a deeper analysis reveals a shared core mechanism centered on proteasome inhibition, with this compound possessing a dual inhibitory role. This guide provides a comprehensive overview of their chemical nature, biological targets, and experimental applications, presenting quantitative data, detailed protocols, and visual pathway diagrams to facilitate advanced research and drug development.
Core Relationship: Structural Analogs with Overlapping Function
This compound and MG-132 are both peptide aldehydes that function as potent, reversible, and cell-permeable inhibitors of cellular proteases. Their primary relationship lies in their structural similarity and their shared, potent inhibitory effect on the 26S proteasome.[1][2] this compound is, in fact, considered a derivative of MG-132.[1][2]
The key distinction in their reported activities is that this compound also functions as a gamma-secretase inhibitor, a role not typically associated with MG-132.[1][3][4] However, multiple studies emphasize that the cytotoxic effects of this compound in various cancer cell lines are primarily mediated through its potent proteasome inhibition, a function it shares with MG-132.[1][4] This makes understanding their collective impact on the ubiquitin-proteasome system crucial for interpreting experimental outcomes.
Caption: Logical relationship between MG-132 and this compound and their targets.
Chemical and Physical Properties
Both compounds are N-terminally protected tripeptide aldehydes. The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability. The C-terminal aldehyde is the active moiety that reversibly interacts with the active site of target proteases.
| Property | MG-132 | This compound (GSI-I) |
| Systematic Name | Benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate[5] | benzyloxycarbonyl-leucyl-leucyl-norleucinal[2] |
| Synonyms | Z-Leu-Leu-Leu-al, Z-LLL-CHO[5][6] | Z-Leu-Leu-Nle-CHO, GSI-I[3][4] |
| Molecular Formula | C₂₆H₄₁N₃O₅[6] | C₂₆H₄₁N₃O₅[3] |
| Molecular Weight | 475.62 g/mol [6] | 475.62 g/mol [3] |
| CAS Number | 133407-82-6[6] | 133407-83-7[3] |
| Appearance | White solid[7] | Solid powder |
| Solubility | Soluble in DMSO and Ethanol[8] | Soluble in DMSO |
Mechanism of Action
Proteasome Inhibition
The primary mechanism of action for both MG-132 and this compound is the inhibition of the 26S proteasome. The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis, cell cycle control, and signal transduction.[6]
These peptide aldehydes act as transition-state analogs, reversibly binding to the active site threonine residues within the 20S core particle of the proteasome.[7] This primarily inhibits the chymotrypsin-like activity of the proteasome.[7] By blocking protein degradation, these inhibitors cause the accumulation of ubiquitinated proteins, which can trigger a variety of downstream cellular responses, including:
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome degrades phosphorylated IκB, freeing NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting the proteasome, MG-132 and this compound prevent IκB degradation, thus suppressing NF-κB activation.[6][7]
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins (which are normally degraded by the proteasome) and the induction of endoplasmic reticulum (ER) stress due to the buildup of unfolded proteins can activate apoptotic pathways.[9][10]
-
Cell Cycle Arrest: The levels of key cell cycle regulatory proteins, such as cyclins, are tightly controlled by proteasomal degradation. Inhibition of this process leads to cell cycle arrest, often at the G2/M phase.[9]
Caption: Downstream effects of proteasome inhibition by MG-132 and this compound.
Gamma-Secretase Inhibition (this compound)
In addition to its effects on the proteasome, this compound is classified as a gamma-secretase inhibitor (GSI).[1][2] Gamma-secretase is an intramembrane protease complex responsible for cleaving multiple type-I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors.[11] By inhibiting gamma-secretase, this compound can block Notch signaling, a pathway crucial for cell-fate decisions, proliferation, and survival in many cell types, including cancer cells.[1][2]
Quantitative Data on Inhibitory Activity
The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ). These values can vary depending on the substrate and experimental system.
| Inhibitor | Target | Substrate | Potency |
| MG-132 | Proteasome | Suc-LLVY-MCA | IC₅₀: 850 nM[8] |
| MG-132 | Proteasome | Z-LLE-MCA | IC₅₀: 100 nM[8] |
| MG-132 | Proteasome | General | Kᵢ: 4 nM[7] |
| MG-132 | m-Calpain | Casein | IC₅₀: 1.25 µM[8] |
| This compound | Various Cancer Cells | Cell Viability | ED₅₀: 1.4 - 3.25 µM[4] |
Note: The efficacy of this compound as a proteasome inhibitor is comparable to MG-132, though specific IC₅₀ values for its direct proteasome inhibition are less commonly cited than for MG-132. One study noted that this compound inhibits proteasome activity at levels comparable to MG132.[1]
Experimental Protocols
Preparation of Stock Solutions
-
Reconstitution: Both MG-132 and this compound are typically supplied as a lyophilized powder.[8] To prepare a high-concentration stock solution (e.g., 10-20 mM), reconstitute the powder in sterile, anhydrous DMSO.[8][12] For example, to make a 10 mM stock of MG-132 (1 mg), add 210.3 µL of DMSO.[8]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[8][12] Once in solution, the compounds should be used within a month to prevent loss of potency.[8][12] Protect from light.[8]
General Protocol for Cell Treatment and Viability Assay
This protocol provides a general workflow for assessing the cytotoxic effects of MG-132 or this compound on adherent cancer cell lines.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MG-132 | C26H41N3O5 | CID 462382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. MG132 - Wikipedia [en.wikipedia.org]
- 8. MG-132 | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 12. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
Foundational Research on γ-Secretase Inhibitor I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Secretase is a multi-subunit intramembrane aspartyl protease that plays a critical role in cellular signaling and is implicated in both neurodegenerative diseases and cancer. It facilitates the cleavage of numerous type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors. The inhibition of γ-secretase has been a focal point of therapeutic development, particularly for Alzheimer's disease and various malignancies. This guide provides a detailed overview of the foundational research on a specific early-generation peptide aldehyde inhibitor, γ-Secretase Inhibitor I (GSI-I).
GSI-I, also known by its chemical synonym Z-LLNle-CHO, has been instrumental in elucidating the cellular consequences of γ-secretase inhibition. Notably, research has revealed its dual-inhibitory action against both γ-secretase and the proteasome, a characteristic stemming from its structural similarity to proteasome inhibitors like MG-132.[1] This document synthesizes key findings on its mechanism of action, biological effects, and the experimental protocols used for its characterization.
Physicochemical Properties and Identification
γ-Secretase Inhibitor I is a cell-permeable tripeptide that acts as a reversible inhibitor. Its details are summarized below.
| Property | Value |
| Common Name | γ-Secretase Inhibitor I (GSI-I) |
| Synonym | This compound |
| Chemical Name | Z-Leu-Leu-Nle-CHO |
| Molecular Formula | C₂₆H₄₁N₃O₅ |
| Molecular Weight | 475.62 g/mol |
| Appearance | White solid |
| Supplier/Cat. No. | Calbiochem / 565750 |
| Solubility | Soluble in DMSO and 50% acetic acid |
Mechanism of Action
GSI-I exerts its biological effects by targeting two critical cellular machineries: the γ-secretase complex and the proteasome.
-
γ-Secretase Inhibition : GSI-I blocks the catalytic activity of γ-secretase. This prevents the intramembrane proteolysis of its substrates.
-
Notch Signaling : By inhibiting γ-secretase, GSI-I prevents the final cleavage step (S3) of the Notch receptor. This blocks the release of the Notch Intracellular Domain (NICD), which cannot translocate to the nucleus to act as a transcriptional co-activator for target genes like HES1 and MYC.[1] The ultimate effect is the attenuation of the Notch signaling pathway.
-
APP Processing : GSI-I inhibits the cleavage of the C-terminal fragments of APP, thereby reducing the generation of Amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2][3]
-
-
Proteasome Inhibition : Due to its peptide aldehyde structure, GSI-I also inhibits the chymotrypsin-like activity of the proteasome.[1] This leads to the accumulation of ubiquitinated proteins, which can trigger cellular stress responses, cell cycle arrest, and apoptosis. This dual activity complicates the interpretation of its effects, as outcomes may result from the inhibition of either or both pathways.
Quantitative Data: Biological Activity
While specific enzymatic IC₅₀ values for GSI-I on isolated γ-secretase are not prominently available in the cited literature, its potent effects on cancer cell lines have been well-documented. The compound was found to be the most effective among several GSIs screened against a panel of neuroblastoma (NB) cell lines.[2] Its activity is often reported as the effective concentration required to induce a specific cellular phenotype, such as loss of viability or clonogenicity.
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration (GSI-I) |
| SK-N-BE(2)C | Neuroblastoma (MYCN-amp) | Cell Viability (Resazurin) | Reduction in Viability | Dose-dependent (tested up to 5 µM) |
| U-NB1 | Neuroblastoma (MYCN non-amp) | Cell Viability (Resazurin) | Reduction in Viability | Dose-dependent (tested up to 5 µM) |
| 697 | Precursor-B ALL | Apoptosis Assay | Induction of Apoptosis | 18-24 hours |
| Various NB Lines | Neuroblastoma | Clonogenicity Assay | Inhibition of Colonies | Dramatic inhibition observed |
| SK-N-BE(2)C, U-NB1 | Neuroblastoma | Tumor Sphere Assay | Disintegration of Spheres | Effective |
Data synthesized from studies on neuroblastoma and precursor-B acute lymphoblastic leukemia (ALL).[1][2]
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathways affected by γ-Secretase Inhibitor I.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following protocols are based on methods used in the study of GSI-I in neuroblastoma.[2]
Protocol 1: Western Blot Analysis for NICD Levels
This protocol is used to determine the effect of GSI-I on the cleavage of Notch receptors by measuring the levels of the resulting intracellular domain (NICD).
-
Cell Culture and Treatment :
-
Culture neuroblastoma cells (e.g., U-NB1, SK-N-BE(2)C) in appropriate media to ~70-80% confluency.
-
Treat cells with varying concentrations of GSI-I (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).
-
-
Protein Extraction :
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE :
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% gradient or 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for cleaved Notch1 or Notch2 (N1-ICD/N2-ICD) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., Tubulin, β-Actin) to ensure equal protein loading.
-
Protocol 2: Luciferase Reporter Assay for Notch Activity
This assay quantifies the transcriptional activity of the Notch pathway.
-
Cell Culture and Transfection :
-
Plate neuroblastoma cells in a multi-well plate (e.g., 24-well).
-
Co-transfect cells using a suitable transfection reagent with:
-
A Notch-responsive reporter plasmid (e.g., RBP-Jκ-luciferase).
-
A constitutively active Notch construct (e.g., mNOTCH1-ΔE) for measuring induced signaling, or use empty vector for endogenous signaling.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Inhibitor Treatment :
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing GSI-I at desired concentrations or vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Measurement :
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in each lysate sample using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis :
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) or as a percentage of the activity of the vehicle-treated control.
-
Conclusion
γ-Secretase Inhibitor I (this compound) is a foundational research tool that has provided significant insights into the cellular roles of γ-secretase and the proteasome. Its potent cytotoxic effects on cancer cells, such as neuroblastoma, are driven by its dual ability to block pro-survival Notch signaling and induce proteotoxic stress.[2] While its dual mechanism and the development of more specific and potent inhibitors have limited its clinical trajectory, the foundational studies conducted with GSI-I have been crucial for validating γ-secretase as a therapeutic target and for understanding the complex downstream consequences of its inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating γ-secretase biology and related therapeutic strategies.
References
Unveiling the Cellular Targets of Z-LLNle-CHO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as γ-secretase inhibitor I (GSI-I), is a potent and versatile compound that has garnered significant interest in the scientific community for its multifaceted cellular effects. Structurally similar to the widely used proteasome inhibitor MG-132, this compound exhibits a dual inhibitory mechanism, primarily targeting the proteasome and the γ-secretase complex.[1][2][3] This dual activity leads to the modulation of several critical signaling pathways, making it a valuable tool for studying cellular processes and a potential candidate for therapeutic development, particularly in oncology. This technical guide provides an in-depth exploration of the cellular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Cellular Targets and Quantitative Analysis
This compound's primary mechanism of action involves the direct inhibition of two key cellular machines: the proteasome and the γ-secretase complex. This dual inhibition is a distinguishing feature of the compound, contributing to its robust biological effects.[1][2]
Quantitative Inhibitory Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various cellular targets. It is important to note that specific IC50 and Ki values for this compound against purified enzymes are not consistently reported in the literature. The provided data from the Genomics of Drug Sensitivity in Cancer project reflects the half-maximal inhibitory concentration (IC50) for cell viability in different cancer cell lines, which is an overall measure of the compound's effect rather than its direct enzymatic inhibition.
| Target Enzyme/Process | Cell Line | IC50 (µM) | Notes |
| Overall Cell Viability | CP67-MEL (Melanoma) | 0.299 | Reflects combined effects on multiple targets. |
| Overall Cell Viability | BE-13 (Acute Lymphoblastic Leukemia) | 0.305 | Reflects combined effects on multiple targets. |
| Overall Cell Viability | RS4-11 (Leukemia) | 0.355 | Reflects combined effects on multiple targets. |
| Overall Cell Viability | A101D (Melanoma) | 0.361 | Reflects combined effects on multiple targets. |
| Overall Cell Viability | SR (Lymphoid Neoplasm) | 0.400 | Reflects combined effects on multiple targets. |
Data sourced from the Genomics of Drug Sensitivity in Cancer database.
Signaling Pathways Modulated by this compound
The inhibition of the proteasome and γ-secretase by this compound has significant downstream consequences on several critical signaling pathways.
Proteasome Inhibition and Downstream Effects
As a potent proteasome inhibitor, this compound disrupts the degradation of a multitude of cellular proteins, leading to their accumulation. This directly impacts pathways that are tightly regulated by protein turnover.
-
NF-κB Pathway: The proteasome is responsible for degrading IκBα, the inhibitor of the transcription factor NF-κB. Inhibition of the proteasome by this compound leads to the stabilization of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of its target genes, many of which are involved in inflammation and cell survival.
-
p53 Pathway: The tumor suppressor protein p53 is another key substrate of the proteasome. Inhibition of its degradation by this compound leads to the accumulation of p53, which can trigger cell cycle arrest and apoptosis.[1]
γ-Secretase Inhibition and the Notch Signaling Pathway
This compound is also a well-documented inhibitor of γ-secretase, an intramembrane protease complex.
-
Notch Signaling: The most well-characterized substrate of γ-secretase is the Notch receptor. Cleavage of Notch by γ-secretase is a critical step in the activation of the Notch signaling pathway, which plays a fundamental role in cell fate decisions, proliferation, and differentiation. By inhibiting γ-secretase, this compound prevents the release of the Notch intracellular domain (NICD), thereby blocking the downstream signaling cascade.[1][2]
Potential Off-Target Effects: Calpain and Cathepsin Inhibition
Peptide aldehydes with structures similar to this compound are known to inhibit other cysteine proteases, such as calpains and cathepsins. While direct quantitative data for this compound against these proteases is limited, its structural motifs suggest a potential for off-target inhibition.
-
Calpains: These are calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and cytoskeletal remodeling.
-
Cathepsins: This family of proteases is primarily located in lysosomes and is involved in protein degradation and antigen presentation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets of this compound.
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO in Assay Buffer).
-
Add purified 20S proteasome to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
In Vitro γ-Secretase Activity Assay
This assay measures the cleavage of a recombinant γ-secretase substrate.
Materials:
-
Cell membranes containing the γ-secretase complex (e.g., from CHO cells overexpressing APP)
-
Recombinant γ-secretase substrate (e.g., a C-terminal fragment of APP, C100-FLAG)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 2 mM EDTA, 1 mM DTT, and protease inhibitors)
-
This compound
-
Anti-FLAG antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer.
-
In a microcentrifuge tube, combine the cell membranes, recombinant substrate, and diluted this compound. Include a vehicle control.
-
Incubate the reaction mixture for 4 hours at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect the cleaved product (Aβ-FLAG).
-
Quantify the band intensity to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.
Western Blot Analysis of Notch1 Cleavage
This method assesses the effect of this compound on the processing of endogenous Notch1 in cultured cells.
Materials:
-
Cell line expressing Notch1 (e.g., Jurkat cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-cleaved Notch1 (Val1744), anti-total Notch1, and anti-β-actin (loading control)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-cleaved Notch1 antibody to detect the active form of the receptor.
-
Strip the membrane and re-probe with anti-total Notch1 and anti-β-actin antibodies for normalization.
-
Quantify the band intensities to determine the dose-dependent inhibition of Notch1 cleavage.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound.
Caption: Workflow for proteasome activity assay.
Caption: this compound inhibits Notch signaling.
Conclusion
This compound is a powerful research tool with a well-defined dual mechanism of action targeting the proteasome and γ-secretase. Its ability to concurrently modulate the NF-κB, p53, and Notch signaling pathways provides a unique opportunity to study the intricate crosstalk between these fundamental cellular processes. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in their investigations. Further research to elucidate the precise inhibitory constants against its primary and potential off-targets will be crucial for a more complete understanding of its cellular pharmacology and for advancing its potential therapeutic applications.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
Z-LLNle-CHO: A Technical Guide to a Dual Inhibitor of γ-Secretase and the Proteasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LLNle-CHO, also known as Gamma-Secretase Inhibitor I (GSI-I) and N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable tripeptide aldehyde that has emerged as a critical tool in cancer research. Initially characterized as a calpain inhibitor, its significant activity as a dual inhibitor of γ-secretase and the proteasome has garnered substantial interest, particularly in the context of hematological malignancies. This document provides an in-depth technical overview of the discovery, mechanism of action, and experimental protocols related to this compound, with a focus on its application in precursor-B acute lymphoblastic leukemia (pre-B ALL).
Discovery and Development
This compound was first described in the scientific literature in 1990 by Sasaki et al. as a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] Under the name ALLN, it was developed as part of a broader effort to create synthetic protease inhibitors to study the roles of these enzymes in various cellular processes.
Subsequent research revealed its broader inhibitory profile. Its structural similarity to the widely used proteasome inhibitor MG-132 led to investigations of its effects on the ubiquitin-proteasome system.[2][3] It was found to be a potent inhibitor of the 26S proteasome. Further studies identified this compound as an inhibitor of γ-secretase, an intramembrane protease complex crucial for Notch signaling and the generation of amyloid-beta peptides.[2][3] This dual inhibitory activity against both γ-secretase and the proteasome makes this compound a unique pharmacological agent. Its development has largely been in the preclinical setting, with a significant focus on its pro-apoptotic effects in cancer cells.[2][3]
Mechanism of Action
This compound exerts its biological effects through the inhibition of multiple protease families. The aldehyde functional group in its structure is key to its inhibitory mechanism, forming a reversible covalent bond with the active site cysteine residues of its target proteases.
Inhibition of γ-Secretase and the Notch Signaling Pathway
γ-secretase is a multi-subunit protease complex that cleaves transmembrane proteins, including the Notch receptor. This cleavage is a critical step in the activation of the Notch signaling pathway, which is frequently dysregulated in various cancers, including T-ALL and pre-B ALL.[3] By inhibiting γ-secretase, this compound prevents the cleavage of Notch1 and Notch2, leading to a blockage in the nuclear accumulation of the active Notch intracellular domain (NICD).[2][3] This, in turn, downregulates the expression of Notch target genes such as Hey2 and Myc, which are involved in cell proliferation and survival.[2][3]
Inhibition of the 26S Proteasome
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression and apoptosis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing cellular stress and triggering apoptosis. This compound's inhibition of the proteasome contributes significantly to its anti-cancer activity, inducing more robust cell death in pre-B ALL cells than selective inhibitors of either the proteasome or γ-secretase alone.[2]
Inhibition of Calpains and Cathepsins
As initially discovered, this compound is a potent inhibitor of calpain I and II, as well as cathepsins B and L.[1][4][5] This activity may also contribute to its overall cellular effects, as these proteases are involved in various physiological and pathological processes, including apoptosis and inflammation.
Quantitative Data
The inhibitory activity of this compound against its various targets has been characterized in multiple studies. The following tables summarize the available quantitative data.
| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |
| Calpain I | 190 nM | [4][5] |
| Calpain II | 220 nM | [4][5] |
| Cathepsin B | 150 nM | [4][5] |
| Cathepsin L | 500 pM | [4][5] |
| Proteasome | 6 µM | [5] |
Table 1: Inhibitory Constants (Ki) of this compound for Various Proteases.
| Cell Line (pre-B ALL) | Treatment Duration | IC50 (µM) | Reference(s) |
| Nalm-6 | 24 hours | 8.91 | [6] |
| REH | 24 hours | 10.26 | [6] |
| RS4;11 | 24 hours | 9.86 | [6] |
| Nalm-6 | 48 hours | 4.58 | [6] |
| REH | 48 hours | 4.38 | [6] |
| RS4;11 | 48 hours | 3.85 | [6] |
Table 2: IC50 Values of a Proteasome Inhibitor (similar to this compound) in pre-B ALL Cell Lines. Note: This data is for a different proteasome inhibitor but provides a reference for the expected range of activity in these cell lines.
Key Signaling Pathways and Experimental Workflows
This compound's dual mechanism of action leads to the modulation of several critical signaling pathways, culminating in the induction of apoptosis in cancer cells.
Signaling Pathways Affected by this compound
Studies, particularly in pre-B ALL, have shown that this compound treatment leads to transcriptional changes in genes associated with the Unfolded Protein Response (UPR) , the NF-κB pathway , and the p53 pathway .[2][3] The inhibition of the proteasome leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR. The UPR initially aims to restore cellular homeostasis but can induce apoptosis if the stress is prolonged. The NF-κB pathway, a key regulator of inflammation and cell survival, is also impacted, likely through the stabilization of its inhibitor, IκBα, due to proteasome inhibition. The activation of the p53 tumor suppressor pathway is another critical event leading to apoptosis.
Caption: this compound's dual inhibition and downstream effects.
Experimental Workflow: Apoptosis Assay
A common method to assess this compound-induced apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for assessing apoptosis via flow cytometry.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Precursor-B ALL cell lines (e.g., 697, Nalm-6, REH) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in the cell culture medium to the desired final concentrations immediately before use.
Western Blot for Notch1 Cleavage
-
Cell Lysis: Treat pre-B ALL cells (5-10 x 10^6) with this compound or vehicle control for the desired time. Harvest cells and lyse them in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the cleaved Notch1 (Val1744) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice, such as 6-8 week old female NOD/SCID mice.[2][3]
-
Cell Implantation: Inject pre-B ALL cells (e.g., 1 x 10^6 cells in PBS) intravenously or subcutaneously into the mice.
-
Treatment: Once tumors are established or on a predetermined schedule, administer this compound or vehicle control (e.g., via intraperitoneal injection) at a specified dose and frequency.
-
Monitoring: Monitor tumor growth using calipers (for subcutaneous tumors) or by assessing disease burden through bioluminescence imaging (if using luciferase-expressing cells) or analysis of peripheral blood for human CD19+ cells. Monitor the overall health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and/or tissues for further analysis (e.g., histology, Western blot, or flow cytometry).
Conclusion
This compound is a multifaceted pharmacological agent with significant potential as a research tool and a therapeutic lead compound. Its ability to simultaneously inhibit γ-secretase and the proteasome provides a powerful strategy for inducing apoptosis in cancer cells, particularly in hematological malignancies like precursor-B acute lymphoblastic leukemia. The detailed methodologies and pathway analyses presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies of cancer biology and drug development. Further investigation into its complex downstream effects and in vivo efficacy will be crucial for its potential clinical translation.
References
- 1. γ-Secretase inhibitor I induces apoptosis in chronic lymphocytic leukemia cells by proteasome inhibition, endoplasmic reticulum stress increase and notch down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
Preliminary Studies on Z-LLNle-CHO in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as γ-secretase inhibitor I (GSI-I), is a potent, cell-permeable peptide aldehyde that has garnered significant interest in cancer research. Initially identified as an inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway, this compound has also been demonstrated to be a potent inhibitor of the 26S proteasome. This dual-inhibitory activity makes it a compelling candidate for anti-cancer therapy, as it can simultaneously target multiple oncogenic pathways. This technical guide provides an in-depth overview of the preliminary studies on this compound in various cancer cell lines, focusing on its mechanism of action, effects on key signaling pathways, and the methodologies used to evaluate its efficacy.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of two critical cellular components: γ-secretase and the proteasome. This combined action leads to a more robust induction of cell death in cancer cells compared to selective inhibitors of either target alone[1][2][3].
-
γ-Secretase Inhibition: By inhibiting γ-secretase, this compound blocks the cleavage of the Notch receptor, preventing the release of the Notch Intracellular Domain (NICD). The NICD is a transcriptional activator that upregulates the expression of downstream target genes involved in cell proliferation, survival, and differentiation, such as Hey2 and Myc. Consequently, the inhibition of this pathway leads to the downregulation of these oncogenic targets[1][2].
-
Proteasome Inhibition: this compound also functions as a potent proteasome inhibitor, leading to the accumulation of ubiquitinated proteins within the cell. This disruption of protein homeostasis can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis. The inhibition of the proteasome also affects the degradation of key regulatory proteins, including those involved in the NF-κB and p53 signaling pathways[1][4].
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and apoptotic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| 697 | Precursor B-Cell Acute Lymphoblastic Leukemia | ~2.5 µM (induces apoptosis) |
| Nalm-6 | Precursor B-Cell Acute Lymphoblastic Leukemia | Not specified |
| Tanoue | Precursor B-Cell Acute Lymphoblastic Leukemia | Relatively resistant |
| MyLa | Cutaneous T-Cell Lymphoma | Potent (comparable to MG-132) |
| SeAx | Cutaneous T-Cell Lymphoma | Potent (comparable to MG-132) |
| Jurkat | T-Cell Acute Lymphoblastic Leukemia | Not specified |
| CEM | T-Cell Acute Lymphoblastic Leukemia | Not specified |
| P12 | T-Cell Acute Lymphoblastic Leukemia | Not specified |
| Loucy | T-Cell Acute Lymphoblastic Leukemia | Not specified |
Data compiled from multiple sources, including the Genomics of Drug Sensitivity in Cancer database and published literature. Note that the specific IC50 values can vary depending on the assay conditions and duration of treatment.
Treatment of precursor-B ALL cell lines with this compound has been shown to induce apoptotic cell death within 18-24 hours[1][2]. In cutaneous T-cell lymphoma cell lines, this compound exhibits proteasome-blocking activity with a potency comparable to the well-known proteasome inhibitor MG-132[4].
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of action of this compound involves the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing the effects of the inhibitor.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Proteasome inhibition as a novel mechanism of the proapoptotic activity of γ-secretase inhibitor I in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-LLNle-CHO in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Z-LLNle-CHO, also known as GSI-I, is a potent and versatile experimental compound widely utilized in cell culture studies. It functions as a dual inhibitor, targeting both γ-secretase and the proteasome, making it a valuable tool for investigating various cellular processes, particularly in the context of cancer biology and neurodegenerative disease research.[1][2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with quantitative data and representations of the key signaling pathways it modulates.
Mechanism of Action
This compound exerts its biological effects through the simultaneous inhibition of two critical cellular components:
-
γ-Secretase: This enzyme complex is responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptor. By inhibiting γ-secretase, this compound blocks Notch signaling, a pathway crucial for cell fate determination, proliferation, and survival.[1][2][3]
-
The Proteasome: This large protein complex is the primary machinery for targeted protein degradation in eukaryotic cells. Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering stress responses that can culminate in apoptosis.[1][2][3]
The dual inhibitory nature of this compound often results in a more robust induction of cell death in cancer cells compared to inhibitors that target either γ-secretase or the proteasome alone.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability in Precursor-B Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Death |
| 697 | 2.5 | 24 | >90% |
| Nalm6 | 1.25 | 24 | ~50% |
| Nalm6 | 2.5 | 24 | >90% |
| MHH-Call3 | 1.25 | 24 | ~50% |
| MHH-Call3 | 2.5 | 24 | >90% |
| RS4;11 | 0.5 | 24 | Significant Cell Death |
| Tanoue | 2.5 | 24 | ~20% |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CP67-MEL | Melanoma | 0.299 |
| BE-13 | Acute Lymphoblastic Leukemia | 0.305 |
| RS4-11 | Leukemia | 0.355 |
| A101D | Melanoma | 0.361 |
| BL-41 | Burkitt's Lymphoma | 0.402 |
| ES6 | Ewing's Sarcoma | 0.418 |
| MY-M12 | Leukemia | 0.422 |
| OCI-M1 | Acute Myeloid Leukemia | 0.439 |
| KE-37 | Acute Lymphoblastic Leukemia | 0.459 |
| ML-2 | Acute Myeloid Leukemia | 0.477 |
| HCC1599 | Breast Cancer | 0.485 |
| Ramos-2G6-4C10 | Burkitt's Lymphoma | 0.485 |
| OCUB-M | Breast Cancer | 0.487 |
| JJN-3 | Myeloma | 0.489 |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | 0.489 |
| PSN1 | Pancreatic Cancer | 0.491 |
| SU-DHL-8 | B-cell Lymphoma | 0.492 |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 0.495 |
| HT-144 | Melanoma | 0.495 |
| RPMI-8226 | Myeloma | 0.496 |
| TE-8 | Esophageal Cancer | 0.497 |
| ATN-1 | T-cell Acute Lymphoblastic Leukemia | 0.499 |
| AMO-1 | Myeloma | 0.499 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its use in cell culture.
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using WST-1 Assay
This protocol outlines the steps to measure the effect of this compound on cell proliferation and viability using a WST-1 assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the appropriate duration (e.g., 18-24 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using trypsin-EDTA, then collect by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.[6][7][8]
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[6][7]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol provides a general method for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well or 10 cm tissue culture dishes
-
This compound stock solution (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols.
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bosterbio.com [bosterbio.com]
- 7. kumc.edu [kumc.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Z-LLNle-CHO in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as γ-Secretase Inhibitor I (GSI-I), is a potent and versatile compound for inducing cell death in various leukemia cell lines.[1][2][3][4] Structurally similar to the proteasome inhibitor MG-132, this compound exhibits a dual mechanism of action by inhibiting both γ-secretase and the proteasome.[1][2][3][4] This dual activity leads to a more robust induction of apoptosis in leukemia cells compared to selective inhibitors of either pathway alone.[1][2][3][4] These application notes provide detailed protocols and data for the use of this compound in leukemia cell line research, with a focus on its mechanism of action and experimental application.
Mechanism of Action
This compound induces apoptosis in leukemia cells through a multi-faceted approach involving the inhibition of critical cell survival pathways and the activation of pro-apoptotic signals. Its primary targets are γ-secretase and the proteasome.
-
γ-Secretase Inhibition: By inhibiting γ-secretase, this compound blocks the cleavage and activation of Notch receptors (Notch1 and Notch2).[1][2][3][4] This leads to the reduced nuclear accumulation of the active Notch intracellular domain (NICD) and subsequent downregulation of Notch target genes such as Hey2 and Myc, which are often implicated in leukemia cell proliferation and survival.[1][2][3][4]
-
Proteasome Inhibition: this compound also functions as a proteasome inhibitor, leading to the accumulation of ubiquitinated proteins and inducing the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3] This contributes significantly to the induction of apoptosis.
These primary inhibitory actions trigger a cascade of downstream effects:
-
Induction of Apoptosis: Treatment with this compound leads to apoptotic cell death within 18-24 hours in precursor-B acute lymphoblastic leukemia (ALL) cells.[1][2][3][4] This is mediated through the activation of caspases, including caspase-3 and caspase-9.[1]
-
Generation of Reactive Oxygen Species (ROS): The compound induces the accumulation of ROS, which plays a critical role in mediating apoptosis.[1]
-
Modulation of Signaling Pathways:
-
NF-κB Pathway: this compound can suppress the NF-κB signaling pathway, which is often constitutively active in leukemia and promotes cell survival.[1][5][6]
-
Akt Pathway: It disrupts the pro-survival Akt signaling pathway.[7]
-
p53 Pathway: The p53 pathway is also implicated in this compound-mediated cell death.[1][2][3][4]
-
Data Presentation
In Vitro Efficacy of this compound in Leukemia Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various leukemia cell lines, demonstrating its potent anti-leukemic activity.
| Cell Line | Leukemia Subtype | IC50 (µM) | Reference |
| BE-13 | Acute Lymphoblastic Leukemia (ALL) | 0.305 | [8] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.355 | [8] |
| MY-M12 | Acute Lymphoblastic Leukemia (ALL) | 0.422 | [8] |
| KE-37 | Acute Lymphoblastic Leukemia (ALL) | 0.459 | [8] |
| LOUCY | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.489 | [8] |
| ATN-1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.499 | [8] |
| OCI-M1 | Acute Myeloid Leukemia (AML) | 0.439 | [8] |
| ML-2 | Acute Myeloid Leukemia (AML) | 0.477 | [8] |
Dose-Dependent Effects on Cell Viability in Precursor-B ALL
Treatment of precursor-B ALL cell lines with this compound for 24 hours results in a significant, dose-dependent decrease in cell viability.
| Cell Line | This compound Concentration (µM) | % Cell Death | Reference |
| Nalm6 | 1.25 | ~50% | [9] |
| Nalm6 | 2.5 | >90% | [9] |
| 697 | 1.25 | ~50% | [9] |
| 697 | 2.5 | >90% | [9] |
| MHH-Call3 | 1.25 | ~50% | [9] |
| MHH-Call3 | 2.5 | >90% | [9] |
| RS4;11 | 0.5 | >90% | [9] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in a suitable solvent, such as DMSO, to create a stock solution. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration for your experiments. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (WST-1)
This protocol is for assessing the effect of this compound on the viability of leukemia cell lines using a WST-1 assay.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells and perform a cell count to determine cell density and viability.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Add the desired concentrations of this compound to the wells. For the vehicle control, add the same volume of medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
WST-1 Assay:
-
Data Acquisition:
-
Measure the absorbance of the samples at 450 nm using a microplate reader.[10] Use a reference wavelength of >600 nm.[1][7]
-
Subtract the absorbance of the background control wells from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Caption: Workflow for assessing cell viability using the WST-1 assay.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis in leukemia cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed leukemia cells in appropriate culture vessels (e.g., 6-well plates) at a suitable density.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the intended duration (e.g., 18-24 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation. For suspension cells, collect the entire culture. For adherent cells, gently scrape and collect the cells.
-
Wash the cells twice with ice-cold PBS. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.[3]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[2]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2][11]
-
Add 5 µL of PI staining solution.[2]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[11]
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Protocol 3: Western Blot Analysis
This protocol outlines the procedure for analyzing changes in protein expression in key signaling pathways (e.g., Notch, NF-κB, Akt) in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X or 2X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-p-Akt, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat leukemia cells with this compound as described in the previous protocols.
-
After treatment, harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.[13][14]
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[13]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the relative protein expression levels, normalizing to a loading control like GAPDH or β-actin.
-
Signaling Pathways and Logical Relationships
This compound Signaling Pathway in Leukemia Cells
Caption: Signaling pathways affected by this compound in leukemia cells.
References
- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Expression and Activation of the NF-κB Pathway Correlate with Methotrexate Resistance and Cell Proliferation in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 13. origene.com [origene.com]
- 14. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Z-LLNle-CHO In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as γ-Secretase Inhibitor I, is a potent and versatile compound for in vitro research, primarily recognized for its inhibitory effects on multiple cellular proteases. It functions as a reversible inhibitor of the proteasome and calpain, and also targets γ-secretase, an enzyme complex involved in vital cellular signaling pathways.[1][2] This multi-targeted action makes this compound a valuable tool for investigating a range of cellular processes, including apoptosis, cell signaling, and protein degradation. Its ability to induce apoptosis in various cancer cell lines has positioned it as a compound of interest in cancer research.[1][2]
These application notes provide a comprehensive guide to utilizing this compound in in vitro studies. Included are recommended working concentrations, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates.
Data Presentation: In Vitro Efficacy of this compound
The effective concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific biological process being investigated. The following tables summarize reported effective concentrations and half-maximal effective concentrations (ED50) for this compound in various cancer cell lines.
Table 1: Effective Concentrations of this compound in Precursor-B Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Treatment Duration | Effect | Effective Concentration |
| 697 | 18 hours | Abolished cell viability | Not specified |
| Precursor-B ALL blasts | 18-24 hours | Induced apoptotic cell death | Not specified |
| 697 | 6 hours | >3-fold change in gene expression | 2.5 µM |
Data sourced from Meng et al., 2011.[1]
Table 2: ED50 Values of this compound in Breast Cancer Cell Lines after 72 hours of Treatment
| Cell Line | ED50 (µM) |
| MDA-MB-468 | 1.4 |
| SKBR3 | 1.6 |
| MDA-MB-231 | 1.8 |
| T47D | 2.4 |
| BT474 | 2.5 |
| MCF-7 | 3.25 |
Data sourced from MedChemExpress.[3]
Signaling Pathways Modulated by this compound
This compound impacts several critical signaling pathways, primarily due to its inhibitory action on the proteasome and γ-secretase.
Notch Signaling Pathway
This compound inhibits γ-secretase, a key enzyme in the Notch signaling pathway. This inhibition prevents the cleavage of the Notch receptor, thereby blocking the nuclear translocation of the Notch intracellular domain (NICD) and subsequent transcription of Notch target genes like Hey2 and Myc.[1][2]
Proteasome-Mediated NF-κB and Apoptosis Signaling
As a proteasome inhibitor, this compound prevents the degradation of key regulatory proteins. This leads to the stabilization of pro-apoptotic proteins and the inhibition of pro-survival pathways like NF-κB.[1][4]
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol details the detection of changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-phospho-Akt, anti-Akt, anti-cleaved Notch1, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of executioner caspases, key mediators of apoptosis.
Materials:
-
This compound
-
White-walled 96-well plates
-
Caspase-3/7 activity assay kit (containing a fluorogenic substrate like Ac-DEVD-AFC or a luminogenic substrate)
-
Lysis buffer (if required by the kit)
-
Fluorometer or luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for the desired duration.
-
Lyse the cells according to the kit manufacturer's protocol (some kits allow direct addition of the reagent to the cell culture medium).
-
Add the caspase-3/7 substrate solution to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC-based substrates) or luminescence using a plate reader.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
This compound
-
Cell lysis buffer for proteasome activity (e.g., hypotonic buffer)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer
-
Fluorometer
Procedure:
-
Treat cells with this compound.
-
Harvest and lyse the cells in a buffer that preserves proteasome activity.
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add a defined amount of protein lysate to the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C and measure the increase in fluorescence over time (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
Calpain Activity Assay
This protocol measures calpain activity in cell lysates using a fluorometric substrate.
Materials:
-
This compound
-
Calpain extraction buffer
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)
-
Reaction buffer
-
Fluorometer
Procedure:
-
Treat and harvest cells as for other assays.
-
Extract cytosolic proteins using a specific calpain extraction buffer to avoid auto-activation.
-
Determine the protein concentration.
-
In a 96-well plate, add the cell lysate to the reaction buffer.
-
Add the calpain substrate to start the reaction.
-
Incubate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence (Ex/Em = 400/505 nm).
Experimental Workflow
A typical experimental workflow to investigate the effects of this compound is outlined below.
Conclusion
This compound is a multi-functional inhibitor that serves as an excellent tool for studying fundamental cellular processes. The protocols and data presented here provide a solid foundation for designing and executing in vitro experiments to explore its biological effects. Researchers should optimize the provided protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Z-LLNle-CHO Treatment for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as GSI-I, is a potent inhibitor of γ-secretase and the proteasome.[1][2][3] This dual inhibitory action makes it a valuable tool for inducing apoptosis in various cancer cell lines, particularly those of hematopoietic origin.[1][3] By interfering with critical cellular pathways, this compound triggers a cascade of events leading to programmed cell death. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for apoptosis induction studies.
Mechanism of Action
This compound induces apoptosis through a multi-faceted mechanism primarily involving the inhibition of two key cellular components:
-
γ-Secretase: This enzyme is crucial for the processing of several transmembrane proteins, including Notch.[1][3] By inhibiting γ-secretase, this compound prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), thereby downregulating Notch target genes involved in cell survival and proliferation.[1][3]
-
The Proteasome: this compound also inhibits the chymotrypsin-like activity of the proteasome.[1][3] This leads to the accumulation of ubiquitinated proteins, including pro-apoptotic factors, and induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis.[4]
The synergistic inhibition of both γ-secretase and the proteasome results in a robust apoptotic response.[1][3] Key downstream events include the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and the generation of reactive oxygen species (ROS).[1]
Data Presentation
Dose-Dependent Efficacy of this compound in Precursor-B ALL Cell Lines
The following table summarizes the dose-dependent effect of this compound on the viability of various precursor-B acute lymphoblastic leukemia (ALL) cell lines after 24 hours of treatment.
| Cell Line | IC50 (µM) | % Cell Death at 1.25 µM | % Cell Death at 2.5 µM |
| Nalm6 | ~1.25 | ~50% | >90% |
| 697 | ~1.25 | ~50% | >90% |
| MHH-Call3 | ~1.25 | ~50% | >90% |
| RS4;11 | <0.5 | >90% | >90% |
| Tanoue | >2.5 | <20% | ~20% |
| Data adapted from a study on precursor-B ALL cell lines.[1] The IC50 values are approximated from the provided data. |
IC50 Values of this compound Across Various Cancer Cell Lines
The Genomics of Drug Sensitivity in Cancer database provides IC50 values for this compound across a wide range of cancer cell lines. This data highlights the broad applicability of this compound.
| Cell Line | Tissue | IC50 (µM) |
| CP67-MEL | Skin | 0.299 |
| BE-13 | Blood | 0.305 |
| RS4-11 | Blood | 0.355 |
| A101D | Skin | 0.361 |
| BL-41 | Blood | 0.402 |
| ES6 | Bone | 0.418 |
| MY-M12 | Blood | 0.422 |
| DSH1 | Urogenital System | 0.423 |
| OCI-M1 | Blood | 0.439 |
| KE-37 | Blood | 0.459 |
| A selection of data from the Genomics of Drug Sensitivity in Cancer Project.[2] |
Experimental Protocols
General Guidelines for this compound Treatment
-
Reconstitution: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Working Concentration: The optimal concentration of this compound varies depending on the cell line and experimental goals. A typical starting range is 0.5 µM to 10 µM.[1]
-
Treatment Time: Apoptosis is generally observed within 18-24 hours of treatment.[1][3] However, earlier time points (e.g., 6 hours) may be suitable for detecting initial events like caspase activation.[1] A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line.
-
Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.
Protocol for Annexin V/Propidium Iodide (PI) Staining to Detect Apoptosis
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined time.
-
For suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes. For adherent cells: Gently aspirate the culture medium and wash the cells once with PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution to each tube.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol for Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat with this compound as described above.
-
Collect the cells (both floating and adherent) and wash with cold PBS.
-
Lyse the cells using the provided cell lysis buffer according to the manufacturer's instructions. This typically involves incubation on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare the reaction mixture by adding the caspase-3 substrate to the reaction buffer as per the kit's protocol.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-change in caspase-3 activity relative to the vehicle control.
Protocol for Western Blotting of Cleaved PARP
Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage from the full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis.
Materials:
-
This compound
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and collect cell lysates as described in the caspase-3 activity assay protocol.
-
Determine the protein concentration of each lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
The appearance of the 89 kDa cleaved PARP fragment and a decrease in the 116 kDa full-length PARP indicate apoptosis.
Visualizations
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following Z-LLNle-CHO Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as GSI-I, is a potent and versatile small molecule inhibitor widely utilized in cell biology and cancer research. It functions as a reversible inhibitor of the proteasome and calpains, and also effectively blocks γ-secretase activity.[1][2][3] This multi-faceted activity makes this compound a valuable tool for investigating various cellular processes, including protein degradation, signal transduction, and apoptosis.[1][2] Its ability to interfere with key signaling pathways such as Notch, NF-κB, p53, and the unfolded protein response has positioned it as a compound of interest in preclinical studies, particularly in hematological malignancies like precursor-B acute lymphoblastic leukemia (ALL).[1][2]
Western blot analysis is an indispensable technique to elucidate the molecular consequences of this compound treatment. It allows for the sensitive and specific quantification of changes in protein expression and post-translational modifications, providing critical insights into the compound's mechanism of action. These application notes provide a comprehensive guide to performing and interpreting Western blot experiments after treating cells with this compound.
Mechanism of Action of this compound
This compound exerts its biological effects primarily through the inhibition of three key enzyme families:
-
Proteasome: As a proteasome inhibitor, this compound blocks the degradation of ubiquitinated proteins. This leads to the accumulation of proteins that are normally targeted for proteasomal degradation, including cell cycle regulators and tumor suppressors. This activity is similar to the well-characterized proteasome inhibitor MG-132, of which this compound is a derivative.[1][2]
-
γ-Secretase: By inhibiting γ-secretase, this compound prevents the cleavage and activation of transmembrane proteins, most notably the Notch receptors.[1][2] This blockade of the Notch signaling pathway can inhibit cell proliferation and induce apoptosis in Notch-dependent cancers.[1][4]
-
Calpains: this compound is also a known inhibitor of calpains, a family of calcium-dependent cysteine proteases.[3] Calpains are involved in various cellular processes, including cytoskeletal remodeling and apoptosis.
The combined inhibition of these pathways by this compound can lead to a robust cellular response, including the induction of apoptosis, cell cycle arrest, and alterations in key signaling cascades.[1][2]
Key Signaling Pathways Affected by this compound
Treatment of cells with this compound can significantly impact several interconnected signaling pathways. Below is a diagram illustrating the primary targets and downstream consequences of this compound activity.
Quantitative Data from this compound Treatment
The following tables summarize quantitative data on the effects of this compound treatment on various cellular markers, as determined by Western blot and other quantitative methods.
Table 1: Effect of this compound on Protein Expression and Post-Translational Modifications
| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
| 697 (Precursor-B ALL) | 2.5 µM GSI-I (this compound) for 6h | Phospho-p53 | Increased | [1] |
| 697 (Pre-B ALL) | 2.5 µM GSI-I (this compound) | Total AKT | Decreased | [1] |
| 697 (Pre-B ALL) | 2.5 µM GSI-I (this compound) | Phospho-AKT | Not detectable | [1] |
| Nalm6 (Pre-B ALL) | GSI-I (this compound) | Phospho-AKT | >70% decrease | [1] |
| 697 and Nalm6 (Pre-B ALL) | GSI-I (this compound) | Cleaved PARP | Increased | [1] |
| 697 and Nalm6 (Pre-B ALL) | GSI-I (this compound) | Cleaved Caspase 3 | Increased | [1] |
| 697 (Pre-B ALL) | GSI-I (this compound) | Cleaved Notch1 (Nuclear) | Blocked nuclear accumulation | [1] |
| 697 (Pre-B ALL) | GSI-I (this compound) | Cleaved Notch2 (Nuclear) | Blocked nuclear accumulation | [1] |
Table 2: Effect of this compound on Gene Expression of Target Proteins
| Cell Line | Treatment | Target Gene | Fold Change in Expression | Reference |
| 697 (Precursor-B ALL) | 2.5 µM GSI-I (this compound) for 6h | Hey2 | 2-4 fold decrease | [1] |
| 697 (Pre-B ALL) | 2.5 µM GSI-I (this compound) for 6h | Myc | 2-4 fold decrease | [1] |
| 697 (Pre-B ALL) | 2.5 µM GSI-I (this compound) for 6h | Deltex | 2-4 fold decrease | [1] |
| 697 (Pre-B ALL) | 2.5 µM GSI-I (this compound) for 6h | Hes1 | 4-20 fold increase | [1] |
| 697 (Pre-B ALL) | 2.5 µM GSI-I (this compound) for 6h | Hey1 | 4-20 fold increase | [1] |
Experimental Protocols
A detailed protocol for Western blot analysis following this compound treatment is provided below.
Experimental Workflow
Materials
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors[5]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for the proteins of interest
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 18, or 24 hours).[1]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the target protein to a suitable loading control (e.g., β-actin, GAPDH, or total protein normalization) to account for loading differences.[6]
-
Conclusion
Western blot analysis is a powerful technique for investigating the cellular effects of this compound treatment. By carefully following the protocols outlined in these application notes and considering the known signaling pathways affected by this inhibitor, researchers can generate reliable and reproducible data to advance our understanding of its therapeutic potential. The quantitative data and methodologies presented here provide a solid foundation for designing and executing experiments aimed at elucidating the complex molecular mechanisms orchestrated by this compound.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma Secretase Inhibitors enhance Vincristine-induced apoptosis in T-ALL in a NOTCH-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Cell Viability Assays with Z-LLNle-CHO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-LLNle-CHO, a potent dual inhibitor of the proteasome and γ-secretase, in cell viability and apoptosis-related assays. Detailed protocols for key experiments are provided, along with summarized quantitative data and visual representations of signaling pathways and experimental workflows.
Introduction
This compound is a versatile tool for inducing apoptosis in cancer cell lines, making it a valuable compound for anti-cancer drug discovery and research. Its mechanism of action involves the inhibition of two critical cellular components:
-
The Proteasome: A large protein complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.
-
γ-Secretase: An intramembrane protease involved in the processing of several transmembrane proteins, including the Notch receptor. Inhibition of γ-secretase disrupts Notch signaling, which is crucial for the survival and proliferation of many cancer cells.
By targeting both pathways, this compound can induce a robust apoptotic response in a variety of cancer cell types.[1][2] This document outlines protocols to assess the effects of this compound on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| CP67-MEL | Melanoma | Skin | 0.299 |
| BE-13 | Acute Lymphoblastic Leukemia | Blood | 0.305 |
| RS4-11 | Leukemia | Blood | 0.355 |
| A101D | Melanoma | Skin | 0.361 |
| SR | Lymphoid Neoplasm | Blood | 0.400 |
| BL-41 | Burkitt Lymphoma | Blood | 0.402 |
| ES6 | Ewing's Sarcoma | Bone | 0.418 |
| MY-M12 | Leukemia | Blood | 0.422 |
| DSH1 | Bladder Carcinoma | Urogenital System | 0.423 |
| OCI-M1 | Acute Myeloid Leukemia | Blood | 0.439 |
| KE-37 | Acute Lymphoblastic Leukemia | Blood | 0.459 |
| ML-2 | Acute Myeloid Leukemia | Blood | 0.477 |
| HCC1599 | Breast Carcinoma | Breast | 0.485 |
| Ramos-2G6-4C10 | Burkitt Lymphoma | Blood | 0.485 |
| OCUB-M | Breast Carcinoma | Breast | 0.487 |
| JJN-3 | Multiple Myeloma | Blood | 0.489 |
| LOUCY | Acute Lymphoblastic Leukemia | Blood | 0.489 |
| PSN1 | Pancreatic Adenocarcinoma | Pancreas | 0.491 |
| SU-DHL-8 | B-cell Lymphoma | Blood | 0.492 |
| SUP-M2 | Anaplastic Large Cell Lymphoma | Blood | 0.495 |
| HT-144 | Melanoma | Skin | 0.495 |
| RPMI-8226 | Multiple Myeloma | Blood | 0.496 |
| TE-8 | Esophageal Carcinoma | Aero-digestive Tract | 0.497 |
| ATN-1 | T-cell Leukemia | Blood | 0.499 |
| AMO-1 | Multiple Myeloma | Blood | 0.499 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database.[1]
Signaling Pathway
This compound induces apoptosis through a multi-faceted mechanism involving the inhibition of the proteasome and γ-secretase, which in turn affects downstream signaling pathways critical for cell survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for a specified time (e.g., 18-24 hours).[3]
-
Harvest the cells (including floating cells) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 8-24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular accumulation of ROS, which is often an early event in apoptosis.
Materials:
-
Treated and control cells
-
Cell-permeable ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA)
-
Black clear-bottom 96-well plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., a time course of 0-6 hours).[3]
-
Load the cells with 5-10 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
NF-κB Activation Assay (Western Blot for p65 Translocation)
This protocol determines the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.
Materials:
-
Treated and control cells
-
Nuclear and Cytoplasmic Extraction Kit
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Pre-treat cells with this compound (e.g., 2.5 µM) for a specified time (e.g., 6 hours) before stimulating with an NF-κB activator (e.g., TNF-α) if desired.[3]
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in nuclear p65 and an increase in cytoplasmic p65 in this compound treated cells would indicate inhibition of NF-κB translocation.
Conclusion
This compound is a powerful research tool for studying apoptosis and related signaling pathways. The protocols and data presented here provide a framework for investigating the cellular effects of this dual proteasome and γ-secretase inhibitor. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting these pathways in cancer and other diseases.
References
Z-LLNle-CHO: A Multi-Targeted Agent in Glioblastoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as LLNle or GSI-I, is a potent, cell-permeable small molecule that has garnered significant interest in glioblastoma (GBM) research. Its multifaceted mechanism of action, targeting both the proteasome and the γ-secretase complex, positions it as a promising agent for combating this aggressive and challenging brain tumor. These application notes provide a comprehensive overview of this compound's application in GBM research, including its effects on key signaling pathways, quantitative data on its efficacy, and detailed protocols for relevant experiments.
This compound's dual inhibitory function allows it to concurrently disrupt two critical pathways implicated in glioblastoma pathogenesis: the ubiquitin-proteasome system and the Notch signaling cascade. By inhibiting the proteasome, this compound induces proteolytic stress and triggers apoptosis in cancer cells, which are often more sensitive to proteasome inhibition due to their high protein turnover rate.[1] Simultaneously, its inhibition of γ-secretase blocks the cleavage and activation of Notch receptors, a pathway frequently hyperactive in glioblastoma stem cells (GSCs) and crucial for their self-renewal and maintenance.[1][2] This dual activity makes this compound particularly effective against glioblastoma tumor-initiating cells (GBM TICs), a subpopulation of cells believed to drive tumor recurrence and therapeutic resistance.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on glioblastoma cells, primarily focusing on glioblastoma tumor-initiating cells (GBM TICs).
| Cell Line | Assay | Treatment | Concentration (µM) | Duration (h) | Result | Reference |
| GBM TICs (PT1) | Western Blot | This compound | 0.94 - 15 | 48 | Dose-dependent decrease in Notch Intracellular Domain (NICD) | [5] |
| GBM TICs (PT1) | Western Blot | This compound | 0.94 - 15 | 48 | Dose-dependent increase in Hsp70 | [5] |
| GBM TICs (PT1) | Western Blot | This compound | 0.94 - 15 | 48 | Accumulation of poly-ubiquitinylated proteins | [5] |
| GBM TICs (PT1) | Flow Cytometry (DAPI) | This compound | 7.5 | 24 | Increase in S, G2, and M phase cells | [3] |
| GBM TICs (PT1) | Flow Cytometry (DAPI) | This compound | 7.5 | 48 | Increase in sub-G1 DNA content (apoptosis) | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Glioblastoma
This compound exerts its anti-glioblastoma effects through the dual inhibition of the proteasome and γ-secretase. This leads to the induction of apoptosis and cell cycle arrest, primarily by affecting the ubiquitin-proteasome and Notch signaling pathways.
Caption: Dual inhibitory mechanism of this compound.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the effects of this compound on glioblastoma cells involves cell culture, treatment, and subsequent analysis of cell viability, protein expression, and cell cycle distribution.
Caption: Workflow for this compound glioblastoma studies.
Experimental Protocols
Cell Culture of Glioblastoma Tumor-Initiating Cells (GBM TICs)
Materials:
-
Patient-derived glioblastoma tissue
-
DMEM/F12 medium
-
B27 supplement
-
Human recombinant EGF (20 ng/mL)
-
Human recombinant bFGF (20 ng/mL)
-
Penicillin-Streptomycin solution
-
Non-adherent culture flasks
Protocol:
-
Mechanically dissociate fresh glioblastoma tumor tissue.
-
Culture the dissociated cells in serum-free DMEM/F12 medium supplemented with B27, EGF, bFGF, and penicillin-streptomycin.
-
Maintain the cells in non-adherent flasks to promote the formation of neurospheres, which are characteristic of GBM TICs.
-
Passage the cells by dissociating the neurospheres and re-plating them in fresh medium.
Cell Viability (MTT) Assay
Materials:
-
GBM TICs or adherent GBM cell lines (e.g., U87MG)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Seed GBM cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent lines) or stabilize (for suspension cultures).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for NICD and Hsp70
Materials:
-
Treated and untreated GBM cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NICD, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated GBM cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Treated and untreated GBM cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Hsp70 and Calcitonin Receptor Protein in Extracellular Vesicles from Glioblastoma Multiforme: Biomarkers with Putative Roles in Carcinogenesis and Potential for Differentiating Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using Z-LLNle-CHO in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as GSI-I (Gamma-secretase Inhibitor I), is a potent small molecule inhibitor with dual activity against both the γ-secretase complex and the proteasome.[1][2] Its ability to simultaneously block Notch signaling and induce proteotoxic stress makes it a compound of interest for anti-cancer research, particularly in hematological malignancies like precursor-B acute lymphoblastic leukemia (ALL).[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical in vivo xenograft models. It is important to clarify that "this compound xenograft model" is not a specific model name; rather, it refers to the application of the compound this compound within a xenograft model, which is typically established using a specific cancer cell line (e.g., a precursor-B ALL xenograft).
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism of action. As a derivative of the proteasome inhibitor MG-132, it inhibits proteasome activity, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR) and p53 pathways.[1][2] Concurrently, as a γ-secretase inhibitor, it blocks the cleavage of the Notch receptor, preventing the nuclear translocation of the Notch Intracellular Domain (NICD) and subsequent activation of downstream target genes like Hey2 and Myc.[1][2] This combined assault on two critical cellular pathways leads to robust induction of apoptosis in sensitive cancer cells.[1][2]
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Z-LLNle-CHO insolubility issues
Welcome to the technical support center for Z-LLNle-CHO, a potent dual inhibitor of γ-secretase and the proteasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a synthetic peptide aldehyde that functions as a cell-permeable, reversible inhibitor of both the γ-secretase complex and the 26S proteasome.[1][2][3] Its dual inhibitory action makes it a valuable tool for studying various cellular processes, including protein degradation and signal transduction. It is a derivative of the widely used proteasome inhibitor MG-132.[1][2][3]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used to induce apoptosis in various cancer cell lines, particularly in precursor-B acute lymphoblastic leukemia (ALL).[1][2][3] By inhibiting the proteasome, it leads to the accumulation of ubiquitinated proteins and triggers cellular stress responses. Its inhibition of γ-secretase blocks the Notch signaling pathway, which is crucial for cell fate determination and is often dysregulated in cancer.[4][5]
Q3: What is the observed effect of this compound on cells?
A3: Treatment of susceptible cells with this compound typically leads to cell cycle arrest and apoptosis.[1][6] This is a consequence of the disruption of key cellular pathways, including the ubiquitin-proteasome system, Notch signaling, the unfolded protein response (UPR), NF-κB signaling, and the p53 stress response.[1][2][3]
Troubleshooting Guide: Insolubility Issues
Problem: I am having trouble dissolving this compound powder.
Solution:
This compound, like many proteasome inhibitors, can be challenging to dissolve. The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Initial Dissolution: To prepare a stock solution, allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation. Add the appropriate volume of anhydrous DMSO to the vial.
-
Aiding Dissolution: If the compound does not readily dissolve, you can gently warm the solution to 37°C for a short period (5-10 minutes) and vortex or sonicate the vial until the solution is clear.
Problem: My this compound stock solution appears cloudy or has precipitates.
Solution:
This can be due to several factors:
-
Moisture: The presence of even small amounts of water in the DMSO can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO.
-
Low Temperature: Stock solutions stored at -20°C or -80°C may form precipitates. Before use, warm the vial to room temperature or briefly at 37°C and vortex to ensure complete dissolution.
-
Concentration: If the concentration of your stock solution is too high, it may precipitate out of solution. Refer to the solubility data table below for guidance on maximum concentrations.
Problem: When I add my this compound DMSO stock to my aqueous cell culture medium, a precipitate forms.
Solution:
This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium.
-
Minimize DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent toxicity and precipitation.
-
Pre-warming: Gently warming the DMSO stock solution to 37°C just before dilution can help prevent precipitation.
-
Rapid Mixing: Add the DMSO stock directly to the pre-warmed culture medium and mix quickly and thoroughly.
-
Serial Dilutions: For very high final concentrations of this compound, consider making an intermediate dilution in a small volume of medium before adding it to the final culture volume.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Storage of Stock Solution |
| This compound | DMSO | Information not explicitly found, but expected to be similar to MG-132. | -20°C or -80°C; aliquot to avoid freeze-thaw cycles. |
| MG-132 | DMSO | ~30 mg/mL | -20°C for up to 1 week; stable for longer periods at -80°C. |
| Ethanol | ~25 mg/mL | -20°C for up to 1 week. | |
| DMF | ~30 mg/mL | -20°C for up to 1 week. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial containing this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (as Z-Leu-Leu-Nle-CHO) is approximately 499.6 g/mol . For 1 mg of powder, you would add approximately 200.16 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the vial thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells in appropriate growth medium
-
Pre-warmed cell culture medium
-
Sterile pipettes and culture vessels
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently warm the stock solution to 37°C for 5-10 minutes.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you would add 10 µL of the 10 mM stock solution.
-
Dilute the calculated volume of the this compound stock solution directly into the pre-warmed cell culture medium. Pipette up and down several times to ensure thorough mixing.
-
Remove the existing medium from your cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period, as determined by your experimental design.
-
As a control, treat a parallel set of cells with the same final concentration of DMSO used for the this compound treatment.
Signaling Pathway Diagrams
The dual inhibitory action of this compound on γ-secretase and the proteasome triggers a cascade of events across multiple cellular signaling pathways.
Inhibition of the Ubiquitin-Proteasome System
This compound directly inhibits the chymotrypsin-like activity of the 26S proteasome. This blockage prevents the degradation of proteins that have been tagged with ubiquitin, leading to their accumulation within the cell. This accumulation of misfolded and regulatory proteins is a major trigger for cellular stress responses.
Caption: Inhibition of the 26S proteasome by this compound.
Inhibition of Notch Signaling Pathway
This compound inhibits γ-secretase, a key enzyme in the Notch signaling pathway. This inhibition prevents the final proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch Intracellular Domain (NICD). Without the release of NICD, it cannot translocate to the nucleus to activate the transcription of target genes.
Caption: Inhibition of Notch signaling by this compound.
Induction of the Unfolded Protein Response (UPR)
The accumulation of ubiquitinated and misfolded proteins due to proteasome inhibition by this compound causes stress in the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore proteostasis. The three main branches of the UPR are mediated by the sensors IRE1, PERK, and ATF6.
Caption: Induction of the UPR by this compound-mediated proteasome inhibition.
Activation of the NF-κB Signaling Pathway
In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by the inhibitor protein IκBα. The proteasome is responsible for degrading IκBα, which allows NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby suppressing the canonical NF-κB signaling pathway. However, the overall effect on NF-κB can be complex and cell-type specific.
Caption: Modulation of NF-κB signaling by this compound.
Activation of the p53 Stress Response Pathway
The tumor suppressor protein p53 is a short-lived protein that is continuously degraded by the proteasome under normal conditions. Proteasome inhibition by this compound leads to the stabilization and accumulation of p53.[7][8] Accumulated p53 can then act as a transcription factor to induce the expression of genes involved in cell cycle arrest and apoptosis.
Caption: p53 pathway activation by this compound-mediated proteasome inhibition.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma [mdpi.com]
- 6. Inhibition of gamma-secretase affects proliferation of leukemia and hepatoma cell lines through Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liberation of functional p53 by proteasome inhibition in human papilloma virus-positive head and neck squamous cell carcinoma cells promotes apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of proteasome inhibition on p53 degradation and proliferation in tonsil epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Z-LLNle-CHO dosage for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-LLNle-CHO. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable peptide aldehyde that functions as a dual inhibitor of γ-secretase and the proteasome.[1][2][3][4] Its primary mechanisms of action are:
-
γ-Secretase Inhibition: this compound blocks the activity of γ-secretase, an intramembrane protease. This inhibition prevents the cleavage of transmembrane proteins, most notably the Notch receptor.[1][3] The blockage of Notch cleavage prevents the release of the Notch intracellular domain (NICD), which then cannot translocate to the nucleus to activate downstream target genes involved in cell proliferation, differentiation, and survival, such as Hey2 and Myc.[3][4]
-
Proteasome Inhibition: As a derivative of the proteasome inhibitor MG-132, this compound also inhibits the activity of the proteasome, a cellular machinery responsible for degrading ubiquitinated proteins.[1][3][4] This leads to the accumulation of misfolded and regulatory proteins, inducing cellular stress and apoptosis.
The dual inhibitory action of this compound on both γ-secretase and the proteasome can result in more robust cell death in certain cancer cells compared to selective inhibitors of either pathway alone.[3][4]
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research to study the effects of inhibiting the Notch signaling pathway and the proteasome. Common applications include:
-
Inducing apoptosis in various cancer cell lines, particularly in precursor-B acute lymphoblastic leukemia (ALL) and breast cancer.[1][2][3][4]
-
Investigating the role of Notch signaling in cell fate determination, proliferation, and survival.
-
Studying the cellular response to proteasome inhibition and the unfolded protein response.
-
Use in in vivo cancer models to assess anti-tumor activity.[1]
Q3: What is the recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically for each experimental system. However, based on published data, the following ranges can be used as a starting point:
-
In vitro studies: For many cancer cell lines, a concentration range of 1-10 µM is effective. For example, in precursor-B ALL cell lines, apoptosis is induced within 18-24 hours .[3][4] For breast cancer cell lines, effective concentrations (ED50) range from 1.4 to 3.25 µM with an incubation time of 72 hours .[1]
-
In vivo studies: A dosage of 5 mg/kg administered via subcutaneous injection has been used in a precursor-B ALL xenograft model.[1]
It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Troubleshooting Guide
Issue 1: No or low efficacy of this compound treatment.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal effective concentration for your specific cell line.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. Consider using a positive control cell line known to be sensitive to the compound. You can also investigate the expression levels of Notch receptors and proteasome subunits in your cell line.
-
-
Possible Cause 4: Improper storage and handling.
-
Solution: this compound should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before use.
-
Issue 2: High cell death observed even at low concentrations.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Titrate down the concentration of this compound to a lower range (e.g., nanomolar to low micromolar) to find a non-toxic concentration that still achieves the desired biological effect.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound has known dual targets, high concentrations may lead to other off-target effects. To distinguish between γ-secretase and proteasome inhibition, you can use more selective inhibitors as controls. For example, use a highly specific γ-secretase inhibitor like DAPT or a specific proteasome inhibitor like Bortezomib in parallel experiments.
-
Issue 3: Difficulty in interpreting results from Western blotting for Notch cleavage.
-
Possible Cause 1: Antibody issues.
-
Solution: Use an antibody that specifically recognizes the cleaved form of the Notch receptor (the Notch Intracellular Domain, NICD). Ensure the antibody is validated for your application (e.g., Western blotting) and species.
-
-
Possible Cause 2: Subcellular fractionation.
-
Solution: The cleaved NICD translocates to the nucleus. Performing subcellular fractionation and running separate nuclear and cytoplasmic extracts on your Western blot can help in detecting the nuclear accumulation of NICD.
-
-
Possible Cause 3: Timing of analysis.
-
Solution: The inhibition of Notch cleavage should be detectable relatively early after treatment. Analyze protein lysates at different time points (e.g., 2, 6, 12 hours) post-treatment to capture the dynamic change.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | ED50 (µM) | Incubation Time (hours) |
| MDA-MB-468 | 1.4 | 72 |
| SKBR3 | 1.6 | 72 |
| MDA-MB-231 | 1.8 | 72 |
| T47D | 2.4 | 72 |
| BT474 | 2.5 | 72 |
| MCF-7 | 3.25 | 72 |
| Data summarized from MedChemExpress product information.[1] |
Table 2: Recommended Starting Conditions for In Vitro Experiments
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 10 µM | Cell line dependent, perform a dose-response curve. |
| Incubation Time | 18 - 72 hours | Effect and time are cell-type specific. |
| Solvent | DMSO | Prepare a concentrated stock solution and dilute in media. |
| Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Western Blot for Notch1 Cleavage
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Inhibition of the canonical Notch signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Z-LLNle-CHO
Welcome to the technical support center for Z-LLNle-CHO. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound, also known as GSI-I, is primarily known as a γ-secretase inhibitor.[1][2] It targets the γ-secretase complex, an intramembrane protease involved in the processing of various transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch receptors.
Q2: What are the major known off-target effects of this compound?
A2: Besides its activity against γ-secretase, this compound is a potent inhibitor of the proteasome and calpain.[3][4] Its structural similarity to the well-known proteasome inhibitor MG-132 contributes to its significant proteasomal inhibition.[1][4]
Q3: How can off-target effects of this compound impact my experimental results?
A3: The off-target activities of this compound can lead to a variety of cellular effects that may not be related to γ-secretase inhibition. These include induction of apoptosis, disruption of the Akt pro-survival pathway, and modulation of the unfolded protein response, NF-κB, and p53 pathways.[1][2] These effects can confound the interpretation of experimental data if not properly controlled for.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: The optimal concentration of this compound will vary depending on the cell type and experimental goals. It is crucial to perform a dose-response curve to determine the lowest effective concentration for γ-secretase inhibition while minimizing off-target effects. The provided data table on inhibitory concentrations can serve as a starting point for designing your experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpectedly high levels of apoptosis or cell death. | This compound is a potent proteasome inhibitor, which can induce apoptosis. It can also disrupt the Akt pro-survival pathway.[5] | 1. Perform a dose-response experiment to find the minimal concentration that inhibits γ-secretase without causing excessive cell death.2. Use a more selective γ-secretase inhibitor as a negative control.3. Assess proteasome activity in your experimental system at the concentration of this compound you are using.4. Analyze the phosphorylation status of Akt and its downstream targets to assess the impact on this survival pathway. |
| Alterations in protein degradation and accumulation of ubiquitinated proteins. | Inhibition of the 26S proteasome by this compound will lead to a buildup of proteins that are normally targeted for degradation. | 1. Perform a western blot for ubiquitin to check for the accumulation of polyubiquitinated proteins.2. Use a proteasome-specific inhibitor (e.g., Bortezomib) as a positive control to confirm that the observed effects are due to proteasome inhibition. |
| Changes in cell morphology, adhesion, or migration. | Calpains are involved in cytoskeletal remodeling and cell motility. Inhibition of calpains by this compound can affect these processes. | 1. Assess calpain activity in your cells at the working concentration of this compound.2. Use a more specific calpain inhibitor (e.g., Calpeptin) to determine if the observed phenotype is calpain-dependent. |
| Inconsistent or unexpected changes in Notch signaling pathway readouts. | While this compound inhibits Notch processing via γ-secretase, its effects on other pathways (e.g., NF-κB, p53) can indirectly influence the expression of Notch target genes.[1][2] | 1. Verify the inhibition of Notch cleavage by western blot for the Notch Intracellular Domain (NICD).2. Analyze the activity of other signaling pathways known to be affected by this compound to identify potential indirect effects. |
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the reported inhibitory concentrations of this compound against its primary and major off-targets. Note that these values can vary between different assay conditions and cell types.
| Target | Inhibitor | IC50 / ED50 | Assay / Cell Line | Reference |
| γ-Secretase | This compound | Not explicitly quantified in the provided results | General literature | [1][2] |
| Proteasome | This compound | Potent Inhibition | Precursor-B ALL cells | [1][3] |
| Calpain | This compound | Not explicitly quantified in the provided results | General literature | [3] |
| Breast Cancer Cell Viability | This compound | 1.4 µM | MDA-MB-468 | [5] |
| Breast Cancer Cell Viability | This compound | 1.6 µM | SKBR3 | [5] |
| Breast Cancer Cell Viability | This compound | 1.8 µM | MDA-MB-231 | [5] |
| Breast Cancer Cell Viability | This compound | 2.4 µM | T47D | [5] |
| Breast Cancer Cell Viability | This compound | 2.5 µM | BT474 | [5] |
| Breast Cancer Cell Viability | This compound | 3.25 µM | MCF-7 | [5] |
Experimental Protocols
Protocol 1: Assessment of Proteasome Inhibition
This protocol describes how to measure the chymotrypsin-like activity of the proteasome in cell lysates using a commercially available luminescent assay.
Materials:
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (Promega or similar)
-
Luminometer
-
White-walled 96-well plates
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG-132) as a positive control
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with various concentrations of this compound and controls (vehicle, MG-132) for the desired time.
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of proteasome inhibition relative to the vehicle control.
Protocol 2: Measurement of Calpain Activity
This protocol outlines the measurement of calpain activity in cell lysates using a fluorometric assay kit.
Materials:
-
Calpain Activity Assay Kit (Abcam ab65308 or similar)
-
Fluorometer with 400 nm excitation and 505 nm emission filters
-
96-well black microplates
-
Cell culture reagents
-
This compound
-
Calpain inhibitor (e.g., Calpeptin) as a positive control for inhibition
Procedure:
-
Treat cells with this compound and controls.
-
Harvest and lyse cells using the extraction buffer provided in the kit.
-
Determine the protein concentration of the lysates.
-
Add 50-200 µg of cell lysate to each well of the 96-well plate.
-
Add reaction buffer and the calpain substrate to each well.
-
Incubate at 37°C for 1 hour, protected from light.
-
Measure fluorescence at Ex/Em = 400/505 nm.
-
Determine calpain activity relative to the vehicle control.
Protocol 3: Western Blot Analysis of Notch and Akt Pathways
This protocol provides a general procedure for analyzing the activation state of the Notch and Akt signaling pathways.
Materials:
-
SDS-PAGE equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies against:
-
Cleaved Notch1 (Val1744)
-
Total Notch1
-
Phospho-Akt (Ser473)
-
Total Akt
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and controls.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for assessing this compound off-target effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. scite.ai [scite.ai]
- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Z-LLNle-CHO Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-LLNle-CHO in their experiments. The focus is on understanding and mitigating the cytotoxic effects of this compound on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GSI-I, is a potent and cell-permeable small molecule. It functions as a dual inhibitor, targeting both γ-secretase and the 26S proteasome.[1][2] Its inhibitory action on γ-secretase blocks the Notch signaling pathway, while its inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing cellular stress and apoptosis.[1]
Q2: Does this compound exhibit differential cytotoxicity between normal and cancer cells?
Yes, experimental evidence suggests that this compound is more cytotoxic to cancer cells than to normal cells. For instance, one study demonstrated that overnight treatment with this compound resulted in a 50-99% loss of viability in precursor-B acute lymphoblastic leukemia (ALL) cells, whereas normal peripheral blood B cells experienced only a 10% loss in viability under the same conditions.[1] This differential effect is a key consideration for its potential therapeutic applications.
Q3: What are the downstream cellular effects of this compound treatment?
Treatment with this compound triggers several downstream events, primarily leading to apoptotic cell death. Key effects include:
-
Inhibition of Notch Signaling: By blocking γ-secretase, this compound prevents the cleavage and nuclear translocation of the Notch intracellular domain (NICD), thereby downregulating Notch target genes like Hey2 and Myc.[2]
-
Induction of the Unfolded Protein Response (UPR): Inhibition of the proteasome leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR.[1]
-
Activation of Apoptotic Pathways: this compound induces apoptosis through the activation of caspases, particularly caspase-3 and caspase-9, leading to the cleavage of substrates like poly(ADP-ribose) polymerase (PARP).[1]
-
Generation of Reactive Oxygen Species (ROS): The compound has been shown to increase the production of intracellular ROS, which contributes significantly to its cytotoxic effects.[1]
Q4: How can I minimize this compound-induced cytotoxicity in my normal cell cultures?
Two primary strategies can be employed to protect normal cells from this compound-induced apoptosis:
-
Antioxidant Treatment: The use of antioxidants, such as N-acetylcysteine (NAC), can effectively mitigate cytotoxicity. NAC is a precursor to the intracellular antioxidant glutathione (B108866) and a scavenger of free radicals. Studies have shown that NAC can completely protect cells from this compound-induced death, indicating a critical role for ROS in the cytotoxic mechanism.[1]
-
Caspase Inhibition: Since this compound induces apoptosis via caspase activation, the use of a pan-caspase inhibitor, such as Z-VAD-FMK, can significantly prevent cell death.[1] Z-VAD-FMK is a cell-permeable and irreversible inhibitor of a broad range of caspases.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in normal control cell lines.
-
Possible Cause 1: Inappropriate Concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces the desired effect in your target (cancer) cells while minimizing toxicity in your normal control cells. Refer to the table below for reported cytotoxic concentrations in different cell types.
-
-
Possible Cause 2: High sensitivity of the specific normal cell type.
-
Solution: If your specific normal cell line is particularly sensitive, consider implementing protective strategies. Co-treatment with an antioxidant like N-acetylcysteine (NAC) or a pan-caspase inhibitor like Z-VAD-FMK can significantly reduce off-target cytotoxicity.
-
-
Possible Cause 3: Extended exposure time.
-
Solution: Reduce the incubation time with this compound. A time-course experiment can help identify the earliest time point at which the desired effect is observed in the target cells, which may precede significant toxicity in normal cells.
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Fluctuation in cell health and density.
-
Solution: Ensure consistent cell culture practices. Always use cells in the logarithmic growth phase and plate them at a consistent density for all experiments.
-
-
Possible Cause 2: Issues with the viability assay itself.
-
Solution: Verify the reliability of your cell viability assay. For suspension cells, ensure complete resuspension before reading. For adherent cells, ensure the solubilization of formazan (B1609692) crystals in an MTT assay is complete. Consider using a secondary method to confirm viability, such as trypan blue exclusion or a live/dead cell staining kit.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Type | Cell Line/Origin | This compound Concentration | Exposure Time | % Viability Loss | Citation |
| Cancer | Precursor-B ALL | Not specified | Overnight | 50-99% | [1] |
| Normal | Peripheral Blood B Cells | Not specified | Overnight | 10% | [1] |
Table 2: Protective Agents Against this compound-Induced Cytotoxicity
| Protective Agent | Mechanism of Action | Recommended Concentration | Protective Effect | Citation |
| N-acetylcysteine (NAC) | Antioxidant, ROS scavenger | 1-5 mM (pre-treatment) | Can completely protect against cell death | [1] |
| Z-VAD-FMK | Pan-caspase inhibitor | 20-100 µM (co-treatment) | Significantly prevents apoptosis | [1][3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability in response to this compound in a 96-well format.
Materials:
-
Cells in culture (adherent or suspension)
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Suspension cells: Seed 20,000-50,000 cells per well in 100 µL of complete medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove 100 µL of medium from each well and add 100 µL of the 2x this compound dilutions. Include vehicle-only controls.
-
-
Incubation: Incubate the plate for the desired experimental time (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization:
-
Adherent cells: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Suspension cells: Add 150 µL of solubilization solution directly to the wells.
-
-
Absorbance Reading: Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for N-acetylcysteine (NAC) Protection
This protocol describes how to use NAC to protect normal cells from this compound-induced cytotoxicity.
Materials:
-
Normal cells in culture
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
NAC Pre-treatment: Prepare a working solution of NAC in complete medium (e.g., 1-5 mM). Remove the existing medium from the cells and add the NAC-containing medium. Incubate for 1-2 hours at 37°C.
-
This compound Treatment: Prepare dilutions of this compound in NAC-containing medium. Add the this compound dilutions to the pre-treated cells.
-
Incubation and Analysis: Incubate for the desired experimental time and assess cell viability using the MTT assay or other methods.
Protocol for Z-VAD-FMK Co-treatment
This protocol details the use of Z-VAD-FMK to inhibit caspase-mediated apoptosis induced by this compound.
Materials:
-
Normal cells in culture
-
This compound stock solution
-
Z-VAD-FMK stock solution (e.g., 20 mM in DMSO)
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Co-treatment: Prepare dilutions of this compound and Z-VAD-FMK in complete medium. For example, for a final concentration of 50 µM Z-VAD-FMK, add the appropriate volume of the stock solution to the this compound-containing medium.
-
Treatment Application: Add the co-treatment medium to the cells.
-
Incubation and Analysis: Incubate for the desired experimental time and assess apoptosis using Annexin V/PI staining or a caspase activity assay.
Visualizations
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-LLNle-CHO Experiments
Welcome to the technical support center for Z-LLNle-CHO. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental design when working with this dual inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as GSI-I, is a potent, cell-permeable peptide aldehyde. It functions as a dual inhibitor, primarily targeting the proteasome and γ-secretase .[1][2][3][4] Its structural similarity to the well-known proteasome inhibitor MG-132 contributes to its potent inhibition of proteasome activity.[1][4] Concurrently, it inhibits γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3][4]
Q2: Why am I seeing significant cell death even at low concentrations?
This compound's dual inhibitory action can lead to more robust cell death compared to selective inhibitors of either the proteasome or γ-secretase alone.[2][3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, while inhibition of γ-secretase disrupts pro-survival signaling pathways like Notch. This combined effect can synergistically induce apoptosis.[1][4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: How can I distinguish between effects due to proteasome inhibition versus γ-secretase inhibition?
This is a key challenge when working with dual inhibitors. Here are a few strategies:
-
Use selective inhibitors as controls: Compare the effects of this compound with those of a proteasome-specific inhibitor (e.g., Bortezomib) and a γ-secretase-specific inhibitor (e.g., DAPT, Compound E).[1]
-
Analyze pathway-specific markers: Use Western blotting to assess the status of proteins specific to each pathway. For proteasome inhibition, look for the accumulation of ubiquitinated proteins. For γ-secretase inhibition, monitor the levels of cleaved Notch1 (NICD).[3]
-
Time-course experiments: The kinetics of proteasome inhibition and γ-secretase inhibition may differ. Analyze key pathway markers at various time points after treatment.
Q4: What are the known off-target effects of this compound?
Like other peptide aldehydes, this compound may exhibit off-target activity against other proteases, such as calpains and cathepsins . It is advisable to confirm that the observed effects are due to proteasome and/or γ-secretase inhibition by using more selective inhibitors as controls.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Inconsistent results in cell viability assays (e.g., MTT, WST-1) are a common issue.
| Possible Cause | Troubleshooting Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use reverse pipetting to dispense cells and avoid edge effects by not using the outer wells of the plate. |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. Ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Standardize all incubation times, including cell seeding, drug treatment, and assay reagent incubation. |
| Cell Line Instability | Ensure you are using a stable cell line and working within a consistent passage number range. |
Issue 2: My protein of interest is not stabilized, or the effect is inconsistent.
This could be due to several factors related to the proteasome-inhibitory function of this compound.
| Possible Cause | Troubleshooting Solution |
| Protein Degraded by Other Pathways | Your protein may be degraded by the lysosomal pathway. To investigate this, use lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) in parallel with this compound. |
| Ineffective Proteasome Inhibition | The concentration of this compound may be too low, or the incubation time too short for your specific cell line. Perform a dose-response and time-course experiment. Confirm proteasome inhibition by assessing the accumulation of ubiquitinated proteins via Western blot. |
| Long Protein Half-Life | If your protein of interest is very stable, you may not observe significant accumulation within a short experimental timeframe. Perform a cycloheximide (B1669411) (CHX) chase assay to determine the protein's half-life in the presence and absence of this compound. |
Issue 3: Unexpected or inconsistent changes in Notch or NF-κB signaling pathways.
The dual inhibitory nature of this compound can lead to complex and sometimes counterintuitive effects on these interconnected pathways.
| Possible Cause | Troubleshooting Solution |
| Dominant Proteasome Inhibition Effect | At higher concentrations, the potent proteasome inhibition by this compound might mask the more subtle effects of γ-secretase inhibition. Use a range of concentrations to dissect the dose-dependent effects on each pathway. |
| Crosstalk between Pathways | The proteasome and Notch pathways are interconnected with other signaling cascades, including NF-κB and p53.[1][3] For example, proteasome inhibition can stabilize IκBα, leading to the inhibition of NF-κB. Conversely, Notch signaling can activate NF-κB.[5] The net effect will depend on the cellular context. Analyze key markers of related pathways (e.g., phosphorylated p65 for NF-κB, p53 levels) to get a broader picture. |
| Cell Line-Specific Differences | The relative importance of the proteasome, Notch, NF-κB, and p53 pathways for survival and proliferation varies significantly between cell lines. What is observed in one cell line may not be recapitulated in another. It is essential to characterize the baseline activity of these pathways in your cell line of interest. |
Experimental Protocols & Data
Dose-Response of this compound in Precursor-B ALL Cell Lines
The following table summarizes the percentage of cell death after 24 hours of treatment with this compound in various precursor-B acute lymphoblastic leukemia (ALL) cell lines, as measured by a WST-1 cell viability assay.[1]
| Cell Line | % Cell Death at 0.5 µM | % Cell Death at 1.25 µM | % Cell Death at 2.5 µM |
| RS4;11 | ~50% | >90% | >90% |
| Nalm6 | <20% | ~50% | >90% |
| 697 | <20% | ~50% | >90% |
| MHH-Call3 | <20% | ~50% | >90% |
| Tanoue | <10% | <20% | ~20% |
Protocol: Western Blot Analysis of Notch and NF-κB Pathway Modulation
This protocol provides a general framework for assessing the effects of this compound on the Notch and NF-κB signaling pathways.
1. Cell Culture and Treatment:
-
Seed your cells of interest (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.5 µM, 1.25 µM, 2.5 µM) for a specified duration (e.g., 6, 12, or 24 hours).
-
Include appropriate controls: a vehicle-only control (e.g., DMSO), a proteasome-specific inhibitor, and a γ-secretase-specific inhibitor.
-
To stimulate the NF-κB pathway, you can treat the cells with an appropriate agonist (e.g., LPS or TNF-α) for the last 30-60 minutes of the this compound treatment.
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Notch Pathway: anti-cleaved Notch1 (Val1744), anti-Hes1, anti-Hey2
-
NF-κB Pathway: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65
-
Loading Control: anti-β-actin, anti-GAPDH, or anti-tubulin
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Dual inhibitory mechanism of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Figure 9, NCI-60 panel: Dose response growth inhibition curves for ML246 in 60 cancer cell lines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular pathogenesis and targeted therapies for NOTCH1-induced T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Z-LLNle-CHO stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Z-LLNle-CHO, a potent γ-secretase and proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized (powder) form of this compound?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -80°C for up to two years, or at -20°C for up to one year.[1] It is crucial to keep the product in a sealed container, protected from moisture.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the lyophilized powder in DMSO to a desired concentration. For example, a 100 mg/mL concentration is achievable.[1]
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] For optimal stability, store the aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Ensure the storage container is sealed and protected from moisture.[1]
Q4: Can I store the this compound stock solution at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for any extended period. For short-term use within a single day, keeping the solution on ice is acceptable. However, for longer-term storage, freezing at -20°C or -80°C is required to maintain its chemical integrity and activity.
Q5: My this compound solution appears cloudy. Is it still usable?
A5: Cloudiness in the solution may indicate precipitation of the compound, which can occur if the solvent is not pure or if the storage temperature has fluctuated. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If the solution remains cloudy, it may have degraded, and using a fresh aliquot is recommended for reliable experimental results.
Q6: What are the primary cellular targets of this compound?
A6: this compound has dual inhibitory activity, targeting both γ-secretase and the proteasome.[2][3] This dual action can induce more robust cell death in certain cancer cells compared to inhibitors that are selective for only one of these targets.
Quantitative Data Summary
For easy reference, the following tables summarize the recommended storage conditions and stability data for this compound.
Table 1: Storage and Stability of Lyophilized this compound
| Storage Temperature | Shelf Life | Storage Conditions |
| -80°C | 2 years | Sealed, away from moisture |
| -20°C | 1 year | Sealed, away from moisture |
Table 2: Storage and Stability of this compound Stock Solution in DMSO
| Storage Temperature | Shelf Life | Storage Conditions |
| -80°C | 6 months | Aliquoted, sealed, away from moisture |
| -20°C | 1 month | Aliquoted, sealed, away from moisture |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 461.6 g/mol . For 1 mg of powder, you would add 216.6 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visual Guides
Diagram 1: this compound Dual-Inhibitory Signaling Pathway
Caption: Dual inhibitory action of this compound on γ-secretase and the proteasome.
Diagram 2: Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow to troubleshoot common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-LLNle-CHO Proteasome Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Z-LLNle-CHO (also known as GSI-I) in proteasome activity assays. Our goal is to help you minimize variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its primary targets?
This compound, also referred to as Gamma Secretase Inhibitor-I (GSI-I), is a potent, cell-permeable inhibitor of both the proteasome and γ-secretase.[1][2][3] It is structurally similar to the widely used proteasome inhibitor MG-132.[1][2][3] Its dual-inhibitory nature means it can impact multiple cellular pathways, including the Notch signaling pathway through γ-secretase inhibition and general protein degradation via the ubiquitin-proteasome system.[1][2]
Q2: My fluorescence readings have high well-to-well variability. What are the common causes?
High variability in fluorescence readings is a common issue and can stem from several factors:
-
Inconsistent Cell Seeding or Lysis: Ensure uniform cell numbers across wells and that the lysis procedure is consistent and complete for all samples. Incomplete lysis can lead to an underestimation of proteasome activity.
-
Pipetting Errors: Small volumes of enzyme or substrate are often used, making assays susceptible to pipetting inaccuracies. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Microplate Choice: The type of 96-well plate can significantly impact fluorescence measurements. Black, opaque plates are recommended to minimize crosstalk and background fluorescence.[4] Different plate materials can also affect substrate binding and signal intensity.[4]
-
Incomplete Reagent Mixing: Ensure thorough but gentle mixing of reagents in each well. Avoid introducing bubbles, which can interfere with optical readings.
-
Temperature Fluctuations: Proteasome activity is temperature-dependent. Incubate plates at a stable, optimized temperature (e.g., 37°C) and allow all reagents to reach this temperature before starting the reaction.[5]
Q3: My assay window (signal-to-background ratio) is low. How can I improve it?
A low assay window can be due to high background fluorescence or low specific activity. Consider the following:
-
Optimize Substrate Concentration: While 100 µM is a common concentration for fluorogenic proteasome substrates, this may need to be optimized for your specific cell type and experimental conditions.[4]
-
Optimize Protein Concentration: The amount of total protein lysate per well should be optimized to ensure the reaction is within the linear range. Too much protein can lead to substrate depletion, while too little will result in a weak signal.
-
Include Proper Controls: Always include a "no enzyme" control (lysate without substrate) and a "no substrate" control (lysate with vehicle) to determine background fluorescence. Additionally, using a specific proteasome inhibitor control helps to distinguish proteasome-specific activity from other proteolytic activities.[6]
-
Check Reagent Quality: Ensure your this compound and fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) have not degraded. Store them according to the manufacturer's instructions.
Q4: I am seeing inconsistent results between experiments performed on different days. How can I improve reproducibility?
Inter-experimental variability is a significant challenge. To improve day-to-day reproducibility:
-
Standardize Protocols: Use a detailed, standardized protocol for every experiment. This includes consistent cell culture conditions (passage number, confluency), lysis buffer composition, incubation times, and instrument settings.
-
Use a Reference Standard: Include a positive control or a reference lysate with known activity in every assay. This allows for normalization of results across different plates and days.
-
Instrument Calibration: Standardize instrument settings, such as gain and excitation/emission wavelengths, using fluorescent standards to minimize machine-dependent variability.[7]
-
Aliquot Reagents: Aliquot and freeze key reagents like this compound, substrates, and lysis buffers to avoid repeated freeze-thaw cycles that can reduce their activity.
Experimental Protocols & Data Presentation
Table 1: Key Parameters for Optimizing this compound Assays
| Parameter | Recommended Range | Troubleshooting Considerations |
| Cell Lysate Protein Conc. | 10-50 µ g/well | Too high can lead to substrate depletion; too low results in weak signal. |
| This compound Conc. | 1-20 µM | Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Fluorogenic Substrate Conc. | 20-100 µM | Optimize to ensure the reaction is not substrate-limited.[4] |
| Incubation Time | 30-120 minutes | Monitor kinetics to ensure measurements are in the linear range of the reaction. |
| Incubation Temperature | 37°C | Maintain a consistent temperature to avoid variability in enzyme kinetics.[5] |
| Microplate Type | Black, opaque bottom | Minimizes background and well-to-well crosstalk.[4] |
Protocol: Measuring Proteasome Inhibition with this compound
This protocol outlines the measurement of chymotrypsin-like proteasome activity using the fluorogenic substrate Suc-LLVY-AMC.
1. Cell Lysis a. Culture cells to the desired confluency. b. Wash cells with ice-cold PBS. c. Lyse cells in a non-detergent lysis buffer (e.g., 20 mM Tris, pH 7.5) to maintain proteasome integrity.[4][5] d. Centrifuge the lysate to pellet cell debris. e. Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).
2. Assay Preparation a. Dilute the cell lysate to the optimized concentration in assay buffer. b. In a black 96-well plate, add the diluted lysate to appropriate wells. c. Prepare a serial dilution of this compound and add it to the treatment wells. Add vehicle (e.g., DMSO) to control wells. d. Include a positive control (lysate with vehicle) and a background control (lysate with a saturating concentration of a specific proteasome inhibitor like bortezomib). e. Incubate the plate for 20-30 minutes at 37°C to allow this compound to inhibit the proteasome.
3. Kinetic Measurement a. Prepare the fluorogenic substrate (e.g., Suc-LLVY-AMC) in assay buffer. b. Add the substrate to all wells to initiate the reaction. c. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. d. Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm for AMC) every 2-5 minutes for 30-120 minutes.[5][6]
4. Data Analysis a. For each well, calculate the rate of reaction (change in fluorescence over time). b. Subtract the background activity (from the specific inhibitor control) from all other wells. c. Normalize the activity of this compound treated wells to the vehicle control wells. d. Plot the normalized activity against the this compound concentration to determine the IC50 value.
Visual Guides
Signaling Pathway Inhibition by this compound
Caption: Dual inhibitory action of this compound on the proteasome and γ-secretase.
Experimental Workflow for this compound Assay
Caption: Step-by-step workflow for a this compound proteasome inhibition assay.
Sources of Variability in Proteasome Assays
Caption: Key factors contributing to variability in this compound proteasome assays.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Standardized Method to Minimize Variability in a Functional P2X7 Flow Cytometric Assay for a Multi-Center Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
addressing cellular resistance to Z-LLNle-CHO
Welcome to the technical support center for Z-LLNle-CHO. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as GSI-I, is a potent, cell-permeable inhibitor with dual activity against the γ-secretase complex and the proteasome.[1][2] Its primary mechanisms of action include:
-
γ-Secretase Inhibition: this compound blocks the activity of γ-secretase, an enzyme complex crucial for the cleavage of multiple transmembrane proteins, including Notch receptors. By inhibiting this cleavage, it prevents the release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate downstream target genes involved in cell proliferation, differentiation, and survival.[1]
-
Proteasome Inhibition: As a derivative of the proteasome inhibitor MG-132, this compound also targets the 26S proteasome.[1][2] This leads to the accumulation of ubiquitinated proteins, which can trigger the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1]
-
Induction of Apoptosis: The combined inhibition of γ-secretase and the proteasome by this compound leads to robust apoptotic cell death in various cancer cell lines.[1][2] This is mediated through the disruption of multiple signaling pathways, including the Notch, NF-κB, and p53 pathways.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively studied, based on its dual inhibitory nature, cellular resistance is likely to arise from one or more of the following mechanisms observed with other proteasome and γ-secretase inhibitors:
-
Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or multidrug resistance-associated protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Mutations in Drug Targets:
-
Proteasome Subunits: Point mutations in the β5 subunit of the proteasome (PSMB5) can alter the drug-binding pocket, leading to reduced affinity and inhibition by proteasome inhibitors.
-
γ-Secretase Complex: While less common, mutations in components of the γ-secretase complex could potentially confer resistance.
-
-
Activation of Compensatory Pathways:
-
Autophagy: Cells may upregulate autophagy, an alternative protein degradation pathway, to compensate for proteasome inhibition and clear aggregated proteins, thereby promoting cell survival.
-
Bypass Signaling: Alterations in downstream signaling pathways, such as mutations in FBW7 (a ubiquitin ligase that targets NICD for degradation), can lead to constitutive Notch pathway activation, rendering the cells less dependent on γ-secretase activity.
-
-
Increased Proteasome Capacity: An increase in the overall amount of proteasome subunits can heighten the cell's capacity to degrade proteins, requiring higher concentrations of the inhibitor to achieve a cytotoxic effect.
Q3: Are there cell lines known to be less sensitive to this compound?
Yes, differential sensitivity to this compound has been observed across various cell lines. For instance, in a study on precursor-B acute lymphoblastic leukemia (ALL), the Tanoue B-cell line was found to be relatively resistant to this compound.[1] The Genomics of Drug Sensitivity in Cancer database also shows a wide range of IC50 values for this compound across numerous cancer cell lines (see Data Center below).
Troubleshooting Guides
Problem 1: Decreased or no observable cell death after this compound treatment.
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and incubation time for your specific cell line. The IC50 value can vary significantly between cell types.
-
Consult IC50 Data: Refer to the Data Center table below for reported IC50 values in various cell lines to guide your experimental setup.
-
Possible Cause 2: Development of Cellular Resistance.
-
Troubleshooting Steps:
-
Assess Efflux Pump Activity: Use a fluorescent substrate efflux assay (e.g., Rhodamine 123) to determine if your cells are actively pumping out the drug. An increase in efflux compared to a sensitive parental cell line can indicate upregulation of ABC transporters.
-
Investigate Proteasome Subunit Mutations: Sequence the PSMB5 gene in your resistant cells to identify potential mutations in the drug-binding site.
-
Evaluate Autophagy Induction: Monitor the levels of the autophagy marker LC3-II by Western blot. An increase in the LC3-II/LC3-I ratio in treated cells may suggest the activation of autophagy as a survival mechanism.
-
Analyze Notch Pathway Status: For cancers with known Notch pathway involvement, investigate potential mutations in downstream components like FBW7 that could lead to γ-secretase-independent pathway activation.
-
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Drug Instability.
-
Troubleshooting Steps:
-
Proper Stock Solution Preparation and Storage: Prepare small aliquots of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Use Fresh Dilutions: Prepare fresh dilutions of the drug in your cell culture medium for each experiment.
-
Possible Cause 2: Variation in Cell Culture Conditions.
-
Troubleshooting Steps:
-
Maintain Consistent Cell Density: Seed cells at a consistent density for all experiments, as cell confluence can affect drug sensitivity.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Data Center
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a selection of human cancer cell lines, as reported by the Genomics of Drug Sensitivity in Cancer database.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| CP67-MEL | Skin Cutaneous Melanoma | Skin | 0.299 |
| BE-13 | Acute Lymphoblastic Leukemia | Blood | 0.305 |
| RS4-11 | Acute Lymphoblastic Leukemia | Blood | 0.355 |
| A101D | Skin Cutaneous Melanoma | Skin | 0.361 |
| BL-41 | Burkitt Lymphoma | Blood | 0.402 |
| OCI-M1 | Acute Myeloid Leukemia | Blood | 0.439 |
| JJN-3 | Multiple Myeloma | Blood | 0.489 |
| RPMI-8226 | Multiple Myeloma | Blood | 0.496 |
| A549 | Lung Adenocarcinoma | Lung | 1.83 |
| HT-29 | Colon Adenocarcinoma | Colon | 2.54 |
| MCF7 | Breast Invasive Carcinoma | Breast | 3.16 |
| PC-3 | Prostate Adenocarcinoma | Prostate | 4.23 |
| U-87 MG | Glioblastoma | Brain | 5.62 |
| OVCAR-8 | Ovarian Serous Cystadenocarcinoma | Ovary | 7.94 |
| K-562 | Chronic Myelogenous Leukemia | Blood | 10.0 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol is for detecting key proteins involved in apoptosis and autophagy.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Efflux Pump Activity Assay (Rhodamine 123)
This protocol assesses the function of efflux pumps like P-glycoprotein.
-
Materials:
-
Suspension of cells to be tested
-
Rhodamine 123 (fluorescent substrate)
-
Efflux pump inhibitor (e.g., Verapamil) as a positive control
-
Ice-cold PBS
-
Flow cytometer
-
-
Procedure:
-
Resuspend cells in culture medium containing Rhodamine 123 and incubate to allow dye uptake.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for dye efflux. For the inhibitor control, add the efflux pump inhibitor to the medium.
-
At various time points, take aliquots of the cells and analyze the intracellular fluorescence using a flow cytometer.
-
Compare the fluorescence intensity of your test cells to that of a sensitive control cell line. A lower fluorescence intensity indicates higher efflux pump activity.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of cellular resistance.
Caption: A troubleshooting workflow for decreased efficacy.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Z-LLNle-CHO Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental outcomes when using Z-LLNle-CHO.
Frequently Asked Questions (FAQs)
Q1: My cells are showing higher-than-expected levels of apoptosis. What could be the cause?
A1: this compound is a potent dual inhibitor of both γ-secretase and the proteasome.[1][2] This dual activity can lead to more robust cell death than inhibitors that target only one of these pathways.[1][2] The increased apoptosis could be due to the synergistic effect of inhibiting both the Notch signaling pathway and the proteasomal degradation pathway, which can trigger the unfolded protein response, and affect the NF-κB and p53 pathways.[1][2][3]
Q2: I am observing unexpected changes in the expression of Notch target genes. For example, while some targets like Hey2 and Myc are downregulated, others like Hes1 and Hey1 are upregulated. Why is this happening?
A2: This paradoxical upregulation of certain Notch target genes, such as Hes1 and Hey1, has been observed in some studies following treatment with this compound.[1] The precise mechanism is not fully elucidated but could be due to several factors:
-
Feedback loops: Inhibition of the Notch pathway might trigger compensatory feedback mechanisms that lead to the upregulation of certain target genes.
-
Off-target effects: As a dual inhibitor, this compound's effect on the proteasome could indirectly influence the expression of these genes.
-
Cell-type specific responses: The regulation of Notch target genes can be highly context-dependent and vary between different cell lines and tissues.
Q3: I am seeing variability in the sensitivity of different cell lines to this compound. Is this normal?
A3: Yes, differential sensitivity of cell lines to this compound is a documented phenomenon.[1] For instance, in studies on precursor-B acute lymphoblastic leukemia (ALL), some cell lines were found to be relatively resistant to the compound.[1] This variability can be attributed to the specific genetic and molecular background of each cell line, including differences in the expression levels of Notch receptors and ligands, as well as the status of other pro-survival pathways like AKT.[3]
Q4: Could the observed effects of this compound be due to off-target activities?
A4: Yes, it is crucial to consider off-target effects. This compound, also known as GSI-I, is a derivative of MG-132, a widely used proteasome inhibitor.[1][2] Therefore, many of the observed cellular effects could be attributed to its potent proteasome inhibitory activity, independent of its effects on γ-secretase and Notch signaling. It is recommended to use more selective inhibitors as controls to dissect the specific contributions of each pathway.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments | - Reagent instability- Pipetting errors- Cell passage number | - Aliquot and store this compound properly.- Calibrate pipettes regularly.- Use cells within a consistent and low passage number range. |
| Lower-than-expected potency | - Incorrect dosage- Cell density too high | - Perform a dose-response curve to determine the optimal concentration for your cell type.- Optimize cell seeding density to ensure adequate drug exposure. |
| Unexpected cell morphology changes | - Proteasome inhibition-induced stress- Induction of senescence | - Monitor cells for markers of cellular stress (e.g., heat shock proteins).- Perform senescence assays (e.g., β-galactosidase staining). |
| Contradictory results with other γ-secretase inhibitors | - this compound's dual inhibitory action | - Use a panel of γ-secretase inhibitors with different selectivity profiles to confirm Notch-dependent effects.- Include a proteasome-specific inhibitor (e.g., Bortezomib) as a control.[1] |
Experimental Protocols
General Protocol for Cell Viability Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 18-24 hours).[1][2]
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the percentage of viable cells relative to the vehicle control.
Signaling Pathways and Workflows
Caption: Dual inhibitory mechanism of this compound.
Caption: Troubleshooting workflow for unexpected outcomes.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
Technical Support Center: Improving the Specificity of Z-LLNle-CHO Treatment
Welcome to the technical support center for Z-LLNle-CHO, a potent inhibitor of γ-secretase and the proteasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of this compound treatment in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of using this multi-target inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as GSI-I, is a peptide aldehyde that functions as a dual inhibitor of the γ-secretase complex and the proteasome.[1][2][3][4] It is structurally related to the widely used proteasome inhibitor MG-132.[3][4] Its ability to inhibit γ-secretase interferes with Notch signaling, while its inhibition of the proteasome affects cellular protein degradation pathways.[1][2][3][4]
Q2: What are the known off-target effects of this compound?
Due to its peptide aldehyde structure, this compound can exhibit off-target activity against other proteases, most notably calpains and some cathepsins. This lack of specificity is an important consideration in experimental design and data interpretation.
Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of γ-secretase and not the proteasome, or vice versa?
To dissect the specific effects of this compound, it is crucial to use more specific inhibitors as controls. For example, to confirm the involvement of γ-secretase, you can compare the effects of this compound with those of a highly specific γ-secretase inhibitor like DAPT or Compound E. To verify the role of the proteasome, a specific proteasome inhibitor such as bortezomib (B1684674) or carfilzomib (B1684676) should be used in parallel experiments.
Q4: At what concentration should I use this compound?
The optimal concentration of this compound is cell-type and context-dependent. It is recommended to perform a dose-response curve to determine the minimal concentration required to achieve the desired effect on your target of interest (e.g., inhibition of Notch cleavage or accumulation of a proteasome substrate) while minimizing off-target effects.
Q5: What are the key signaling pathways affected by this compound treatment?
This compound treatment has been shown to impact several critical signaling pathways, including:
-
Notch Signaling: By inhibiting γ-secretase, this compound prevents the cleavage of the Notch receptor, thereby blocking the translocation of the Notch intracellular domain (NICD) to the nucleus and inhibiting the transcription of Notch target genes.[1]
-
Proteasome-Mediated Degradation: Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger the unfolded protein response (UPR) and induce cellular stress and apoptosis.
-
NF-κB Signaling: The proteasome is responsible for the degradation of IκBα, the inhibitor of NF-κB. Proteasome inhibition can therefore lead to the stabilization of IκBα and subsequent inhibition of NF-κB activity. However, in some contexts, proteasome inhibitors have been shown to induce NF-κB activation through alternative, calpain-dependent pathways.
-
p53 Signaling: this compound has been observed to affect genes in the p53 pathway.[3] The accumulation of proteins due to proteasome inhibition can lead to p53 stabilization and activation.
Troubleshooting Guide: Enhancing Specificity
This guide addresses common issues related to the specificity of this compound and provides strategies to mitigate them.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ambiguous results due to multiple targets. | This compound is inhibiting γ-secretase, the proteasome, and potentially calpains, making it difficult to attribute the observed phenotype to a single target. | Use specific inhibitors as controls: • To confirm γ-secretase inhibition, use a specific inhibitor like DAPT or Compound E.• To confirm proteasome inhibition, use a specific inhibitor like bortezomib or carfilzomib.• To assess calpain involvement, use a specific calpain inhibitor like calpeptin (B1683957) or ALLN. |
| Observed effects may be due to cellular stress rather than specific pathway inhibition. | High concentrations of this compound can induce a general cellular stress response due to broad proteasome inhibition. | Perform a dose-response experiment: • Determine the lowest effective concentration that inhibits your primary target of interest (e.g., Notch cleavage) without causing widespread cell death or stress.Monitor markers of cellular stress: • Assess the expression of stress-related genes or proteins (e.g., CHOP, BiP). |
| Difficulty in distinguishing between Notch-dependent and Notch-independent effects. | This compound's effects on cell viability can be a combination of Notch pathway inhibition and proteasome-mediated apoptosis. | Utilize genetic approaches: • Use cell lines with genetic knockdown or knockout of key Notch pathway components (e.g., Notch1).• Overexpress the Notch intracellular domain (NICD) to see if it rescues the phenotype. |
| Inconsistent results between experiments. | Variability in cell density, passage number, or treatment duration can affect the cellular response to this compound. | Standardize experimental conditions: • Maintain consistent cell culture practices.• Optimize and standardize treatment times and concentrations.• Always include positive and negative controls. |
Quantitative Data on Inhibitor Specificity
The following tables summarize the inhibitory concentrations (IC50) of this compound and more specific inhibitors for γ-secretase, the proteasome, and calpain. This data is compiled from various sources and experimental conditions may vary. Therefore, these values should be used as a guide for designing experiments and interpreting results.
Table 1: Comparison of γ-Secretase Inhibitors
| Inhibitor | Target | IC50 | Notes |
| This compound (GSI-I) | γ-Secretase | Varies by cell type | Also potently inhibits the proteasome. |
| DAPT | γ-Secretase | ~20 nM | Highly selective for γ-secretase over other proteases. |
| Compound E | γ-Secretase | ~0.3 nM | A potent and selective γ-secretase inhibitor. |
Table 2: Comparison of Proteasome Inhibitors
| Inhibitor | Target Subunits | IC50 (Chymotrypsin-like) | Notes |
| This compound (GSI-I) | β1, β2, β5 | Varies | Also inhibits γ-secretase and calpains. |
| MG-132 | β1, β5 >> β2 | ~100 nM | A potent, reversible proteasome inhibitor; also inhibits calpains. |
| Bortezomib (Velcade) | β5 > β1 >> β2 | ~5 nM | A highly specific and potent proteasome inhibitor. |
| Carfilzomib | β5 | ~5 nM | An irreversible and highly specific proteasome inhibitor. |
Table 3: Comparison of Calpain Inhibitors
| Inhibitor | Target | IC50 | Notes |
| This compound (GSI-I) | Calpain-1 & -2 | Varies | Also potently inhibits the proteasome and γ-secretase. |
| ALLN | Calpain-1 & -2 | ~190 nM (Calpain-1)~220 nM (Calpain-2) | Also inhibits the proteasome and cathepsins. |
| Calpeptin | Calpain-1 & -2 | ~50 nM | More selective for calpains over the proteasome compared to ALLN. |
| Calpain Inhibitor IV | m-Calpain (Calpain-2) | - | Specific for m-calpain. |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Notch1 Cleavage
This protocol allows for the assessment of this compound's inhibitory effect on γ-secretase activity by monitoring the levels of the cleaved Notch1 intracellular domain (NICD).
Materials:
-
Cells of interest
-
This compound (and specific γ-secretase inhibitor, e.g., DAPT, as a control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the C-terminus of Notch1 (to detect NICD)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DAPT for the desired time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Notch1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensity of NICD and normalize it to the loading control. A decrease in the NICD band in this compound-treated samples indicates inhibition of γ-secretase.
Protocol 2: Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells of interest
-
This compound (and specific proteasome inhibitor, e.g., bortezomib, as a control)
-
Proteasome activity assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Fluorometer
Procedure:
-
Cell Treatment: Treat cells with this compound or bortezomib as described in Protocol 1.
-
Lysate Preparation: Prepare cell lysates according to the assay kit manufacturer's instructions, ensuring to use a buffer that maintains proteasome activity.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay:
-
In a 96-well plate, add a normalized amount of protein lysate to each well.
-
Add the proteasome activity assay buffer.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate at 37°C for the recommended time (e.g., 30-60 minutes).
-
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).
-
Analysis: A decrease in fluorescence in the this compound-treated samples compared to the control indicates inhibition of proteasome activity.
Protocol 3: Calpain Activity Assay
This fluorometric assay measures calpain activity in cell lysates.
Materials:
-
Cells of interest
-
This compound (and specific calpain inhibitor, e.g., calpeptin, as a control)
-
Calpain activity assay buffer
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)
-
Fluorometer
Procedure:
-
Cell Treatment: Treat cells with this compound or calpeptin. It is also recommended to include a positive control for calpain activation (e.g., a calcium ionophore).
-
Lysate Preparation: Prepare cell lysates according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay:
-
In a 96-well plate, add a normalized amount of protein lysate to each well.
-
Add the calpain activity assay buffer.
-
Add the fluorogenic substrate.
-
Incubate at 37°C for the recommended time (e.g., 60 minutes).
-
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC).
-
Analysis: A decrease in fluorescence in the this compound-treated samples compared to the control indicates inhibition of calpain activity.
Signaling Pathways and Experimental Workflows
This compound's Dual Inhibition Mechanism
Caption: Dual inhibitory action of this compound on γ-secretase and the proteasome.
Experimental Workflow for Dissecting this compound's Effects
Caption: A logical workflow for improving the specificity of this compound experiments.
Impact of this compound on NF-κB and p53 Signaling
Caption: Effect of this compound on the NF-κB and p53 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Z-LLNle-CHO's Dual Inhibitory Profile
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual inhibitory effects of Z-LLNle-CHO on the proteasome and γ-secretase, benchmarked against specific inhibitors for each target. This analysis is supported by quantitative data and detailed experimental protocols to aid in the evaluation of its therapeutic potential.
This compound, a peptide aldehyde, has garnered significant interest for its ability to simultaneously inhibit two critical cellular enzymes: the proteasome and γ-secretase. This dual-action mechanism presents a compelling strategy for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This guide delves into the specifics of this compound's inhibitory effects, comparing its performance with the highly specific proteasome inhibitor Bortezomib and the well-characterized γ-secretase inhibitors DAPT and Semagacestat.
Quantitative Inhibitory Potency: A Comparative Overview
To quantitatively assess the inhibitory efficacy of this compound, its half-maximal inhibitory concentrations (IC50) against the proteasome and γ-secretase are compared with those of selective inhibitors. The data, summarized in the table below, is derived from various in vitro enzymatic assays.
| Inhibitor | Target | IC50 (in vitro) | Reference Cell Line(s) |
| This compound | Proteasome | ~0.3 µM (80% inhibition) | MCF-7 |
| γ-Secretase | Not explicitly quantified in direct enzymatic assays | Precursor-B ALL cell lines | |
| Bortezomib | Proteasome | 0.6 nM (Ki) | Multiple tumor cell lines |
| 2.46 nM - 7 nM | B16F10 melanoma, various breast cancer and multiple myeloma cell lines[1][2][3] | ||
| DAPT | γ-Secretase | 115 nM (total Aβ), 200 nM (Aβ42) | Human primary neurons[4][5] |
| Semagacestat | γ-Secretase | 10.9 nM (Aβ42), 12.1 nM (Aβ40), 14.1 nM (Notch) | H4 human glioma cells[6][7] |
Delving into the Mechanism: Signaling Pathways and Experimental Validation
The therapeutic and biological effects of these inhibitors stem from their modulation of critical signaling pathways. Understanding these pathways is crucial for predicting in vivo responses and designing effective treatment strategies.
Proteasome Inhibition: Disrupting Cellular Homeostasis
The proteasome is a multi-catalytic protease complex responsible for the degradation of a vast array of cellular proteins, thereby regulating numerous cellular processes. Inhibition of the proteasome, as achieved by this compound and Bortezomib, leads to the accumulation of proteins that would normally be degraded. This disruption of protein homeostasis triggers several downstream effects, including:
-
NF-κB Pathway Inhibition: The accumulation of IκBα, an inhibitor of the NF-κB transcription factor, prevents NF-κB from translocating to the nucleus and activating pro-survival genes.
-
ER Stress and the Unfolded Protein Response (UPR): The buildup of misfolded proteins in the endoplasmic reticulum triggers the UPR, which can lead to apoptosis if the stress is prolonged.
-
Cell Cycle Arrest and Apoptosis: The stabilization of cell cycle regulators and pro-apoptotic proteins contributes to cell cycle arrest and programmed cell death.
γ-Secretase Inhibition: Modulating Notch and APP Processing
γ-secretase is an intramembrane protease complex with critical roles in cell signaling and development. Its inhibition by this compound, DAPT, and Semagacestat primarily affects two key pathways:
-
Notch Signaling: γ-secretase is essential for the final cleavage step that releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus to regulate the transcription of genes involved in cell fate decisions, proliferation, and differentiation. Inhibition of γ-secretase blocks this pathway, which is often dysregulated in cancers.
-
Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's disease, γ-secretase cleaves APP to produce amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques. Inhibiting γ-secretase can reduce the production of these neurotoxic peptides.
Experimental Protocols for Inhibitory Activity Assessment
Accurate and reproducible assessment of inhibitory activity is paramount in drug development. The following are generalized protocols for in vitro enzymatic assays for proteasome and γ-secretase activity.
In Vitro Proteasome Activity Assay (Fluorogenic)
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA).
-
Reconstitute the fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO to a stock concentration.
-
Prepare serial dilutions of the inhibitors (this compound, Bortezomib) and a vehicle control (DMSO).
-
Dilute purified 20S proteasome in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the inhibitor dilutions or vehicle control to the respective wells.
-
Add the diluted 20S proteasome to all wells.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the proteasome substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC) at multiple time points.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the data to calculate the IC50 value.
-
In Vitro γ-Secretase Activity Assay (Cell-Free)
This assay measures the cleavage of a recombinant substrate by γ-secretase present in cell membrane preparations.
Workflow:
Methodology:
-
Reagent Preparation:
-
Isolate cell membrane fractions from a cell line overexpressing γ-secretase components.
-
Purify a recombinant substrate, such as the C-terminal 100 amino acids of APP with a FLAG tag (APP-C100-FLAG).
-
Prepare serial dilutions of the inhibitors (this compound, DAPT, Semagacestat) and a vehicle control (DMSO).
-
Prepare an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, pre-incubate the membrane preparation with the inhibitor dilutions or vehicle control.
-
Add the recombinant substrate to initiate the cleavage reaction.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for the cleavage product (e.g., anti-Aβ).
-
Alternatively, an ELISA can be used to quantify the amount of cleaved product.
-
Quantify the band intensities or ELISA signal and calculate the percent inhibition relative to the vehicle control to determine the IC50 value.
-
Conclusion
This compound presents a unique pharmacological profile with its dual inhibition of the proteasome and γ-secretase. While its potency against the proteasome appears to be in the sub-micromolar range, a direct comparison with the highly potent Bortezomib suggests a lower affinity. The lack of precise enzymatic IC50 values for this compound's inhibition of γ-secretase makes a direct quantitative comparison with specific inhibitors like DAPT and Semagacestat challenging. However, its demonstrated ability to block Notch signaling highlights its potential in cancers where this pathway is overactive. The provided experimental frameworks offer a starting point for researchers to further elucidate the specific inhibitory kinetics of this compound and to explore its therapeutic utility in relevant disease models. Further studies are warranted to precisely quantify its enzymatic inhibition and to fully understand the synergistic or additive effects of targeting both the proteasome and γ-secretase pathways.
References
- 1. In vivo imaging of proteasome inhibition using a proteasome-sensitive fluorescent reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 5. Assays for proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of γ-secretase inhibitor I to breast cancer cells is mediated by proteasome inhibition, not by γ-secretase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of γ-Secretase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different γ-secretase inhibitors, supported by experimental data. It delves into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Gamma-secretase (γ-secretase) is a multi-subunit protease complex that plays a pivotal role in cellular signaling and is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2][3] This has made γ-secretase a prime therapeutic target, leading to the development of various inhibitors. These inhibitors primarily fall into two main categories: γ-secretase inhibitors (GSIs) and γ-secretase modulators (GSMs).[3][4]
GSIs act by directly blocking the catalytic activity of the enzyme, thereby reducing the overall production of Aβ peptides.[3] Prominent examples that have been clinically tested include Semagacestat, Avagacestat, and Begacestat.[5][6] In contrast, GSMs allosterically modulate the enzyme's activity to selectively decrease the production of the more aggregation-prone Aβ42 peptide, while concurrently increasing the formation of shorter, less toxic Aβ species like Aβ37 and Aβ38.[3][4]
A significant challenge in the development of GSIs has been their on-target toxicity, primarily due to the inhibition of Notch signaling, a critical pathway for cell-fate determination.[5][7] This has spurred the development of "Notch-sparing" inhibitors with improved selectivity for the amyloid precursor protein (APP), the substrate for Aβ production.[5][6]
Comparative Performance of γ-Secretase Inhibitors
The following table summarizes the in vitro potency of several key γ-secretase inhibitors against the processing of APP (measured by Aβ production) and Notch signaling. This comparative data is crucial for understanding the therapeutic window and potential side effects of these compounds.
| Compound | Type | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | APP/Notch Selectivity Ratio | Reference |
| Semagacestat | GSI | 12.1 | 10.9 | 14.1 | ~1 | [8] |
| Avagacestat | GSI | 0.30 | 0.27 | 0.84 | ~3 | [8] |
| Begacestat | GSI | 15 | - | - | 15-fold selective for APP | [6] |
| LY-411575 | GSI | - | - | 0.39 (S3 cleavage) | - | [8] |
| Nirogacestat | GSI | - | - | 6.2 | Selective | [8] |
| L-685,458 | GSI | - | - | 351.3 | ~1 | [8] |
| E2012 | GSM | 330 | 92 | - | Modulator | [9] |
Signaling Pathways
The processing of Amyloid Precursor Protein (APP) and Notch by γ-secretase is a critical aspect to consider when evaluating inhibitors. The following diagrams illustrate these pathways.
Experimental Protocols
The evaluation of γ-secretase inhibitors relies on a set of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro γ-Secretase Activity Assay
This assay directly measures the enzymatic activity of γ-secretase on a specific substrate in a cell-free system.
Principle: A fluorogenic substrate containing the γ-secretase cleavage site is incubated with a membrane preparation containing the enzyme complex. Cleavage of the substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing γ-secretase (e.g., HEK293 or CHO cells).
-
Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM MOPS, 10 mM KCl).
-
Lyse cells by dounce homogenization or sonication.
-
Centrifuge the lysate at a low speed to remove nuclei and cellular debris.
-
Collect the supernatant and perform a high-speed centrifugation to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer (e.g., citrate (B86180) buffer, pH 6.4).[10]
-
-
Enzymatic Reaction:
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~340 nm, emission ~490 nm).
-
Include negative controls (no membrane extract, no substrate).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell-Based Aβ Production Assay (ELISA)
This assay quantifies the amount of Aβ peptides secreted from cells treated with γ-secretase inhibitors.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically measure the concentration of Aβ40 and Aβ42 in the conditioned media of cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells that overexpress APP (e.g., H4 or CHO cells) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the γ-secretase inhibitor.
-
Incubate for a defined period (e.g., 24 hours).[12]
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Block non-specific binding sites.
-
Add the conditioned media and Aβ standards to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that recognizes the N-terminus of Aβ, conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of Aβ standards.
-
Determine the concentration of Aβ in the samples from the standard curve.
-
Calculate the IC50 value for the inhibition of Aβ production.
-
Notch Signaling Reporter Assay
This assay assesses the effect of inhibitors on the Notch signaling pathway.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter that is activated by the Notch intracellular domain (NICD). Inhibition of γ-secretase prevents the release of NICD, leading to a decrease in reporter gene expression.[13]
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a plasmid encoding a constitutively active form of Notch (NotchΔE) and a reporter plasmid containing a luciferase gene driven by a CSL-responsive promoter (e.g., Hes1 promoter).[12][13]
-
A co-transfected plasmid expressing Renilla luciferase can be used for normalization.
-
-
Inhibitor Treatment:
-
After transfection, treat the cells with various concentrations of the γ-secretase inhibitor for a specified time (e.g., 16-24 hours).[12]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of Notch signaling and determine the IC50 value.
-
Drug Development Workflow
The development of γ-secretase inhibitors follows a rigorous preclinical and clinical pipeline to assess their therapeutic potential.
Conclusion
The comparative analysis of γ-secretase inhibitors highlights the critical balance between achieving therapeutic efficacy by reducing pathogenic Aβ species and mitigating on-target toxicities associated with the inhibition of other essential signaling pathways like Notch. While early-generation GSIs faced significant setbacks in clinical trials due to a lack of selectivity, the field has evolved with the development of Notch-sparing inhibitors and GSMs.[3][5] The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel γ-secretase-targeted therapeutics. The ultimate success of this therapeutic strategy will likely depend on a nuanced approach that selectively modulates γ-secretase activity to favor the production of shorter, non-pathogenic Aβ peptides while preserving its other vital physiological functions.
References
- 1. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma secretase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. jneurosci.org [jneurosci.org]
- 13. pnas.org [pnas.org]
A Head-to-Head Comparison: Z-LLNle-CHO versus Compound E in Cellular Inhibition
In the landscape of drug discovery and cellular research, the precise understanding of inhibitory compounds is paramount. This guide provides a comparative analysis of Z-LLNle-CHO, a potent inhibitor of both proteasomes and γ-secretase, and Compound E, a more context-specific γ-secretase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison to inform experimental design and therapeutic strategy.
It is important to note that "Compound E" is not a universally unique chemical identifier. Its specific structure and activity can vary between studies and suppliers. The comparative data presented here is primarily based on studies where this compound and a specific γ-secretase inhibitor designated as "Compound E" were evaluated in parallel, particularly in the context of precursor-B acute lymphoblastic leukemia (ALL).
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the known activities and effects of this compound and provide a contextual comparison with Compound E based on available literature.
Table 1: General Properties and Primary Targets
| Feature | This compound (GSI-I) | Compound E |
| Primary Target(s) | γ-secretase, Proteasome, Calpain | γ-secretase, Notch Pathway |
| Alternate Names | GSI-I, MG-101 | Varies by supplier/study |
| Key Biological Effect | Induces apoptosis, inhibits Notch signaling, blocks protein degradation | Inhibits Notch pathway, role in cellular differentiation |
| Structural Class | Peptide aldehyde | Varies |
Table 2: Comparative Efficacy in Precursor-B Acute Lymphoblastic Leukemia (ALL)
This table is based on a study that directly compared the effects of various gamma-secretase inhibitors (GSIs) on the 697 precursor-B ALL cell line.
| Compound | Concentration | Effect on Cell Viability |
| This compound (GSI-I) | Not specified | Abolished cell viability after 18h treatment[1] |
| MG-132 | Not specified | Reduced cell viability by 80% [1] |
| Compound E | Not specified | No significant effect on cell viability[1] |
Table 3: Known IC50 Values for this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target/Cell Line | IC50 Value |
| 26S Proteasome | 100 nM (for the related compound MG-132)[2] |
| Various Cancer Cell Lines | Median: 0.95 - 2.31 µM[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of inhibitors like this compound.
Protocol 1: Cell-Based Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in live cells to confirm inhibitor efficacy.
Materials:
-
Cells of interest
-
96-well opaque plates
-
Proteasome-Glo™ Cell-Based Assay reagent
-
Inhibitor (e.g., this compound, MG-132)
-
Vehicle control (e.g., DMSO)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a desired density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the proteasome inhibitor (and a vehicle-only control) for the desired duration.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Assay: Add a volume of the prepared reagent equal to the volume of cell culture medium in each well.
-
Mixing: Mix the contents by orbital shaking for 1-2 minutes to induce cell lysis and initiate the luminescent reaction.
-
Incubation: Incubate at room temperature for at least 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer. The signal is proportional to proteasome activity.
Protocol 2: Calpain Activity Fluorometric Assay
This assay is based on the detection of cleavage of a calpain-specific substrate.
Materials:
-
Cell or tissue lysates
-
Extraction Buffer
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
Calpain Inhibitor (Negative Control, e.g., Z-LLY-FMK)
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Sample Preparation:
-
Treat cells with the desired method.
-
Harvest 1-2 x 10^6 cells and resuspend in 100 µl of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes, mixing gently.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Determine protein concentration of the lysate.[4]
-
-
Assay Reaction:
-
Dilute cell lysate (50-200 µg of protein) to 85 µl with Extraction Buffer in a microplate well.
-
Prepare a positive control with Active Calpain and a negative control with a known calpain inhibitor.
-
Add 10 µl of 10X Reaction Buffer to each well.[4]
-
Add 5 µl of Calpain Substrate to initiate the reaction.[4]
-
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[4]
-
Measurement: Read the fluorescence at Ex/Em = 400/505 nm. The fluorescence intensity is proportional to the calpain activity.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
This compound Mechanism of Action
This compound exerts its effects through dual inhibition of the proteasome and γ-secretase, impacting both protein degradation and Notch signaling pathways.
Caption: Dual inhibition mechanism of this compound.
Experimental Workflow for Inhibitor Comparison
A typical workflow for comparing the efficacy of two or more inhibitory compounds in a cell-based model.
Caption: Workflow for comparing inhibitor efficacy.
Simplified Ubiquitin-Proteasome System
This diagram illustrates the basic process of protein degradation via the ubiquitin-proteasome system, a key target of this compound.
Caption: The Ubiquitin-Proteasome degradation pathway.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. abcam.com [abcam.com]
- 5. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Z-LLNle-CHO: A Comparative Guide for Researchers
For researchers in cellular biology and drug development, understanding the precise on-target effects of chemical probes is paramount. Z-LLNle-CHO, also known as GSI-I, is a widely used inhibitor with known effects on multiple cellular proteases. This guide provides a comprehensive comparison of this compound with alternative inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of experiments.
On-Target Profile of this compound
This compound is a potent inhibitor of the proteasome and γ-secretase . Its structural similarity to the well-characterized proteasome inhibitor MG-132 underpins its activity against the ubiquitin-proteasome system.[1][2] Furthermore, its designation as a γ-secretase inhibitor (GSI) highlights its ability to block the cleavage of transmembrane proteins, most notably Notch, thereby inhibiting Notch signaling.[2][3] Studies have shown that this compound can induce robust cell death in cancer cell lines by simultaneously blocking both proteasome and γ-secretase activity.[1][2]
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Primary Target(s) | IC50 / Ki | Target Specificity Notes |
| This compound (GSI-I) | Proteasome, γ-Secretase | ~1.25 µM (for 50% cell death in Nalm6, 697, and MHH-Call3 cells)[2] | Dual inhibitor. Effective concentrations in cell-based assays reflect combined effects on both targets. |
| MG-132 | Proteasome, Calpain | Proteasome: IC50 = 100 nM; Calpain: IC50 = 1.2 µM | Less potent on calpain compared to the proteasome. |
| Bortezomib (Velcade®) | Proteasome (Chymotrypsin-like activity) | Ki = 0.6 nM; IC50 ≈ 7 nM (in various cancer cell lines) | Highly potent and selective for the chymotrypsin-like activity of the proteasome. |
| Calpeptin | Calpain | ID50 = 40-52 nM | Potent and widely used calpain inhibitor. |
| ALLN (MG-101) | Calpain, Proteasome | Calpain I: Ki = 190 nM; Calpain II: Ki = 220 nM; Proteasome: Ki = 6 µM | Also inhibits the proteasome, but at a significantly higher concentration than its calpain inhibition. |
Experimental Protocols
To ensure reproducibility and accuracy, detailed protocols for key assays are provided below.
Proteasome Chymotrypsin-Like Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors other than proteasome inhibitors)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5)
-
Proteasome inhibitor (e.g., MG-132) for control
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Add the test inhibitor (e.g., this compound) at various concentrations. For a negative control, add vehicle. For a positive control for inhibition, add a known proteasome inhibitor like MG-132.
-
Incubate at 37°C for 15-30 minutes.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to a final concentration of 20-50 µM.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit time) to determine proteasome activity.
Calpain Activity Assay (Fluorometric)
This protocol assesses calpain activity in cell lysates using a fluorescent substrate.
Materials:
-
Cell lysis buffer (as above)
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)
-
Assay buffer with and without Ca2+
-
Calpain inhibitor (e.g., Calpeptin) for control
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Prepare cell lysates as described for the proteasome assay.
-
Determine the protein concentration.
-
To a 96-well black microplate, add 20-50 µg of protein lysate.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Include vehicle and a known calpain inhibitor (e.g., Calpeptin) as controls.
-
Initiate the reaction by adding the assay buffer containing Ca2+ and the fluorogenic calpain substrate (e.g., Ac-LLY-AFC).
-
Measure the fluorescence intensity at 37°C over time.
-
The rate of increase in fluorescence corresponds to calpain activity.
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate spectrophotometer (450 nm)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage of the vehicle-treated control.
Visualizing Cellular Pathways and Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1. Ubiquitin-Proteasome Pathway Inhibition.
Figure 2. γ-Secretase/Notch Pathway Inhibition.
Figure 3. Proteasome Activity Assay Workflow.
References
A Comparative Guide to Z-LLNle-CHO: Cross-Validation with Alternative Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Z-LLNle-CHO's performance against other inhibitors, supported by experimental data and detailed protocols.
This compound, also known as γ-Secretase Inhibitor I (GSI-I), is a potent inhibitor of two critical cellular machines: γ-secretase and the proteasome. This dual activity makes it a valuable tool in cancer research, particularly in the context of malignancies dependent on Notch signaling and sensitive to proteasome inhibition, such as precursor-B acute lymphoblastic leukemia (ALL).[1][2] This guide provides a comprehensive cross-validation of this compound's effects with those of more selective inhibitors, offering researchers a framework for interpreting experimental outcomes and selecting the appropriate tools for their studies.
Comparative Efficacy of this compound and Other Inhibitors
The primary advantage of this compound lies in its ability to simultaneously target two distinct and crucial cellular pathways. However, this dual-specificity necessitates careful cross-validation with more selective inhibitors to delineate the precise mechanisms of action in a given biological context. The following tables summarize the inhibitory concentrations and cellular effects of this compound in comparison to selective γ-secretase and proteasome inhibitors.
| Inhibitor | Target(s) | IC50 | Key Applications |
| This compound (GSI-I) | γ-Secretase & Proteasome | Not explicitly defined, but effective at inducing apoptosis in the low micromolar range. | Inducing apoptosis in cancer cells, particularly hematological malignancies. |
| DAPT (GSI-IX) | γ-Secretase | ~115 nM for total Aβ, ~200 nM for Aβ42 | Selective inhibition of Notch signaling, studying amyloid-β production. |
| L-685,458 | γ-Secretase | ~17 nM for γ-secretase activity | Potent and selective inhibition of γ-secretase in Alzheimer's disease and cancer research. |
| Compound E | γ-Secretase | ~0.3 nM for Notch cleavage | Highly potent and selective inhibition of γ-secretase. |
| MG-132 | Proteasome (primarily chymotrypsin-like activity) & Calpain | ~100 nM for proteasome, ~1.2 µM for calpain | Inducing apoptosis through proteasome inhibition, studying protein degradation pathways. |
Table 1: Comparison of Inhibitory Concentrations (IC50) and Primary Applications of this compound and Alternative Inhibitors.
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| 697 (Precursor-B ALL) | This compound | Abolished after 18h | [1] |
| 697 (Precursor-B ALL) | MG-132 | Reduced by 80% after 18h | [1] |
| 697 (Precursor-B ALL) | DAPT (GSI-IX) | No significant effect | [1] |
| 697 (Precursor-B ALL) | GSI-XII | No significant effect | [1] |
| 697 (Precursor-B ALL) | Compound E | No significant effect | [1] |
Table 2: Comparative Effects of this compound and Other Inhibitors on the Viability of a Precursor-B Acute Lymphoblastic Leukemia (ALL) Cell Line.
Signaling Pathways and Experimental Workflows
To understand the interplay of this compound with cellular signaling, it is crucial to visualize the targeted pathways and the experimental approaches used for their investigation.
The diagram above illustrates the dual inhibitory action of this compound on both the γ-secretase complex, preventing the cleavage of transmembrane proteins like Notch and APP, and the proteasome, leading to the accumulation of ubiquitinated proteins.
This workflow outlines the key experimental steps to compare the effects of this compound with other inhibitors, from cell treatment to various downstream analyses.
Detailed Experimental Protocols
To ensure reproducibility and accurate cross-validation, detailed experimental protocols are provided below for the key assays.
Cell Viability and Apoptosis Assays
a) WST-1 Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Treatment: Add the desired concentrations of this compound or other inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 18-24 hours) at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
b) Annexin V Apoptosis Assay
This flow cytometry-based assay detects early and late apoptotic cells.
-
Cell Treatment: Treat cells with the inhibitors as described for the WST-1 assay.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-PE and 7-AAD or PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and 7-AAD/PI negative, and late apoptotic/necrotic cells are positive for both stains.[1]
Enzyme Activity Assays
a) γ-Secretase Activity Assay (Fluorogenic Substrate-based)
This assay measures the cleavage of a specific fluorogenic substrate by γ-secretase.
-
Cell Lysate Preparation: Prepare cell lysates containing the γ-secretase complex.
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the fluorogenic γ-secretase substrate. For inhibitor studies, pre-incubate the lysate with this compound or a selective GSI.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/440 nm).[3][4]
b) Proteasome Activity Assay (Fluorogenic Substrate-based)
This assay measures the chymotrypsin-like activity of the proteasome.
-
Cell Lysate Preparation: Prepare cell lysates in a suitable lysis buffer.[5][6]
-
Reaction Setup: In a black 96-well plate, add cell lysate, assay buffer, and the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC). For inhibitor studies, pre-incubate the lysate with this compound or MG-132.[5][6]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[5][6]
-
Fluorescence Measurement: Measure the fluorescence at Ex/Em = 360/460 nm.[5][6]
Western Blotting for Notch Signaling
This technique is used to detect the cleavage of Notch1, a direct target of γ-secretase.
-
Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[7][8][9][10][11]
Conclusion
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Assay in Cell Lysates [bio-protocol.org]
- 7. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 8. nacalai.com [nacalai.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Alternative Proteasome Inhibitors for Z-LLNle-CHO
For researchers, scientists, and drug development professionals exploring alternatives to the proteasome inhibitor Z-LLNle-CHO, this guide provides an objective comparison with other widely used inhibitors: MG-132, Bortezomib (B1684674), and Carfilzomib (B1684676). This document outlines their performance based on experimental data, details relevant experimental protocols, and visualizes key signaling pathways affected by their mechanisms of action.
Data Presentation: A Comparative Look at Proteasome Inhibitor Activity
The efficacy of proteasome inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific proteasome subunit by 50%. A lower IC50 value signifies greater potency. The following tables summarize the inhibitory activity and cytotoxic effects of this compound and its alternatives.
Table 1: Comparative Inhibitory Activity (IC50) Against Proteasome Subunits
| Inhibitor | Chymotrypsin-like (β5) | Caspase-like (β1) | Trypsin-like (β2) | Notes |
| This compound (GSI-I) | Potent inhibitor | - | - | Also a potent inhibitor of γ-secretase. Specific IC50 values for proteasome subunits are not consistently reported in literature. |
| MG-132 | ~100 nM (for 26S proteasome)[1] | Weakly inhibits | Weakly inhibits | A potent, reversible, and cell-permeable peptide aldehyde.[2] Also inhibits calpain.[1] |
| Bortezomib | ~0.6 nM (Ki)[3] | Potent inhibitor | - | A reversible inhibitor of the 26S proteasome.[4] |
| Carfilzomib | ~5.2 nM | Little to no effect | Little to no effect | An irreversible inhibitor that preferentially targets the β5 subunit of the 20S proteasome.[5] |
Table 2: Comparative Cytotoxicity (IC50) in Various Cancer Cell Lines
| Inhibitor | Cell Line | IC50 |
| This compound (GSI-I) | Precursor-B ALL | Induces >80% reduction in cell viability |
| MG-132 | HeLa (Cervical Cancer) | ~5 µM[6] |
| A549 (Lung Carcinoma) | ~20 µM[6] | |
| Bortezomib | RPMI-8226 (Multiple Myeloma) | 20-40 nM[4] |
| PC-3 (Prostate Cancer) | 20-100 nM[3] | |
| B-cell precursor ALL | Median: 13.5 nM[7] | |
| Carfilzomib | ANBL-6 (Multiple Myeloma) | <5 nM[8] |
| Breast Cancer Cell Lines | 6.34 - 76.51 nM[9] | |
| B-cell precursor ALL | Median: 5.3 nM[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Proteasome Activity Assay (Fluorometric)
This assay quantifies the chymotrypsin-like activity of the proteasome using a specific fluorogenic substrate.
-
Principle: The assay utilizes a substrate like Suc-LLVY-AMC (succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin), which is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent aminomethylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the proteasome activity.
-
Materials:
-
Cells or purified proteasome
-
Assay Buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.8)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132 as a control)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare cell lysates or purified proteasome samples.
-
In a 96-well plate, add the sample to the assay buffer.
-
Add the proteasome inhibitor at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (with a known potent inhibitor like MG-132).
-
Add the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of proteasome inhibitors on cultured cells.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cultured cells
-
96-well plate
-
Complete culture medium
-
Proteasome inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the proteasome inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the untreated control.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of key proteins involved in apoptosis.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins such as cleaved caspases and PARP.
-
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by proteasome inhibitors and a typical experimental workflow.
Dual inhibition of γ-secretase and the proteasome by this compound.
Proteasome inhibition triggers the Unfolded Protein Response (UPR).
Experimental workflow for Western Blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tocris.com [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. Anti-leukemic activity of bortezomib and carfilzomib on B-cell precursor ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Z-LLNle-CHO in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Z-LLNle-CHO, also known as Gamma-Secretase Inhibitor I (GSI-I), is a potent therapeutic agent with a dual mechanism of action, inhibiting both γ-secretase and the proteasome. This intrinsic dual activity suggests a strong basis for synergistic interactions when combined with other anticancer drugs. This guide provides a comprehensive evaluation of the synergistic effects of this compound with other therapeutic agents, supported by experimental data and detailed protocols to aid in the design and interpretation of combination studies.
Synergistic Effects of this compound with Other Drugs: A Quantitative Comparison
The synergistic potential of this compound has been investigated in combination with several classes of anticancer drugs. The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of combination therapies.
A cornerstone of combination therapy evaluation is the Combination Index (CI), a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Another important metric is the Dose Reduction Index (DRI), which quantifies the extent to which the dose of one drug can be reduced in a synergistic combination to achieve a given effect level.
Table 1: Synergistic Effects of this compound (GSI-I) with Bortezomib (B1684674) in Anaplastic Large Cell Lymphoma (ALCL)
| Cell Line | Treatment | Apoptosis Rate (%) | Synergism Interpretation | Reference |
| ALK+ ALCL | GSI-I (low dose) | Low | - | [1] |
| Bortezomib (low dose) | Low | - | [1] | |
| GSI-I + Bortezomib | Significantly Elevated | Strong Synergism | [1] |
Data from in vitro studies on ALK+ anaplastic large cell lymphoma cells demonstrate that the combination of low-dose GSI-I and the proteasome inhibitor bortezomib leads to a significant increase in apoptosis compared to either agent alone, indicating a strong synergistic interaction.[1]
Table 2: Synergistic Potential of γ-Secretase Inhibitors (GSIs) with Doxorubicin (B1662922) in Breast Cancer
| Cell Line | Treatment | Apoptosis Rate (%) | Synergism Interpretation | Reference |
| MDA-MB-231 | GSI | 19.36 ± 3.89 | - | |
| Doxorubicin | 32.95 ± 1.70 | - | ||
| GSI + Doxorubicin | 57.71 ± 2.49 | Synergistic |
In MDA-MB-231 breast cancer cells, the combination of a γ-secretase inhibitor and doxorubicin resulted in a significantly higher rate of apoptosis compared to the individual treatments, suggesting a synergistic effect.[2] While this study did not specifically use this compound, it provides strong evidence for the synergistic potential of its class of inhibitors with doxorubicin.
Table 3: Synergistic Effects of a PSEN1-selective GSI (MRK-560) with Dexamethasone (B1670325) in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
| Cell Line | Treatment | Increase in Apoptosis (fold change vs. Dexamethasone alone) | Synergism Interpretation | Reference |
| DND-41 | MRK-560 + Dexamethasone | ~2.5 | Synergistic | [3][4] |
| SUPT-1 | MRK-560 + Dexamethasone | ~2.5 | Synergistic | [3][4] |
A PSEN1-selective GSI, MRK-560, has been shown to be synergistic with dexamethasone in T-ALL cell lines, leading to a 2.5-fold increase in apoptosis compared to dexamethasone alone.[3][4] This provides a strong rationale for exploring the synergistic potential of this compound with dexamethasone in relevant cancer models.
Experimental Protocols
To facilitate the evaluation of drug synergy, this section provides detailed methodologies for key experiments.
Cell Viability Assay for Combination Studies (MTT Assay)
This protocol is used to determine the cytotoxic effects of single agents and their combinations.
a. Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and other drug(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the other drug(s) in culture medium.
-
Treat the cells with either a single agent or a combination of drugs at various concentrations. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Synergy Quantification: Combination Index (CI) Method
The Combination Index (CI) method, based on the Chou-Talalay method, is a widely used approach to quantify drug synergy.[5]
a. Experimental Design:
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
Design a combination experiment where drugs are combined at a constant ratio (e.g., based on their IC50 ratio) or in a checkerboard format with varying concentrations of both drugs.
b. Data Analysis:
-
Use the dose-effect data from the cell viability assays for each drug alone and in combination.
-
Utilize software like CompuSyn to calculate the CI values. The software is based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
a. Materials:
-
Cells or tissue sections treated with the drug combinations
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 or Proteinase K)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
b. Procedure (General):
-
Fix the cells or tissue sections with 4% PFA.
-
Permeabilize the samples to allow the entry of the labeling reagents.[6][7]
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[6]
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the samples and visualize them under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
a. Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., p-p65, total p65, IκBα, CHOP, BiP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
b. Procedure:
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizing the Mechanisms of Synergy
The synergistic effects of this compound in combination with other drugs can be attributed to the simultaneous targeting of multiple critical cellular pathways. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
The dual inhibition of the proteasome and γ-secretase by this compound can lead to synergistic cell death through the modulation of the NF-κB and Unfolded Protein Response (UPR) pathways.
Caption: Synergistic mechanisms of this compound combination therapy.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound with another drug.
Caption: Workflow for assessing drug synergy.
Logical Relationship of Dual Inhibition
This diagram illustrates the logical relationship of how the dual inhibitory action of this compound contributes to enhanced therapeutic efficacy.
Caption: Dual inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination therapy of a PSEN1-selective γ-secretase inhibitor with dexamethasone and an XPO1 inhibitor to target T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 5. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. antbioinc.com [antbioinc.com]
Z-LLNle-CHO: A Comparative Review of a Dual-Targeting Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z-LLNle-CHO (also known as GSI-I) with other gamma-secretase inhibitors (GSIs). A key distinguishing feature of this compound is its dual inhibitory activity against both γ-secretase and the proteasome, setting it apart from more selective GSIs. This dual action has significant implications for its biological effects and potential therapeutic applications. This review synthesizes experimental data to objectively compare its performance with alternative GSIs and proteasome inhibitors.
Mechanism of Action: A Dual-Pronged Approach
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the processing of various transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. Inhibition of γ-secretase is a key strategy in the development of therapeutics for Alzheimer's disease and various cancers.
This compound, a peptide aldehyde, not only inhibits the catalytic activity of γ-secretase but also targets the 26S proteasome, a critical cellular machinery responsible for the degradation of ubiquitinated proteins. This dual inhibition leads to a broader range of cellular effects compared to selective GSIs.
Comparative Performance Data
The efficacy of this compound has been evaluated in various cancer cell lines, often in direct comparison with other GSIs and proteasome inhibitors. The following tables summarize key quantitative data from these studies.
Table 1: Comparative Cytotoxicity of this compound and Other Inhibitors in Cancer Cell Lines
| Compound | Target(s) | Cell Line | Assay | Endpoint | IC50 / ED50 (µM) | Reference |
| This compound (GSI-I) | γ-Secretase & Proteasome | 697 (pre-B ALL) | Cell Viability | % Viability | Not specified, but significant reduction | [1] |
| MCF-7 (Breast Cancer) | Cell Viability | ED50 | 3.25 | [2] | ||
| BT474 (Breast Cancer) | Cell Viability | ED50 | 2.5 | [2] | ||
| T47D (Breast Cancer) | Cell Viability | ED50 | 2.4 | [2] | ||
| MDA-MB-231 (Breast Cancer) | Cell Viability | ED50 | 1.8 | [2] | ||
| SKBR3 (Breast Cancer) | Cell Viability | ED50 | 1.6 | [2] | ||
| MDA-MB-468 (Breast Cancer) | Cell Viability | ED50 | 1.4 | [2] | ||
| DAPT (GSI-IX) | γ-Secretase | 697 (pre-B ALL) | Cell Viability | % Viability | No significant effect at 5 µM | [1][2] |
| Breast Cancer Cell Lines | Cell Viability | ED50 | > 5 | [2] | ||
| L-685,458 | γ-Secretase | Breast Cancer Cell Lines | Cell Viability | ED50 | > 2 | [2] |
| Compound E | γ-Secretase | 697 (pre-B ALL) | Cell Viability | % Viability | No significant effect | [1] |
| MG132 | Proteasome | 697 (pre-B ALL) | Cell Viability | % Viability | Significant reduction (80%) | [1] |
| Bortezomib | Proteasome | Cutaneous T-cell Lymphoma | Apoptosis | % Apoptosis | Potent induction | [3] |
Table 2: Inhibitory Potency (IC50) of Selected GSIs and Proteasome Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| DAPT (GSI-IX) | γ-Secretase (Total Aβ) | Human primary neurons | 115 | N/A |
| γ-Secretase (Aβ42) | Human primary neurons | 200 | N/A | |
| Compound E | γ-Secretase (Aβ40) | Cell-free | 0.24 | N/A |
| γ-Secretase (Aβ42) | Cell-free | 0.37 | N/A | |
| γ-Secretase (Notch) | Cell-free | 0.32 | N/A | |
| MG132 | Proteasome | Enzyme assay | 100 | N/A |
| Calpain | Enzyme assay | 1200 | N/A |
Note: Direct biochemical IC50 values for this compound against γ-secretase and the proteasome were not available in the reviewed literature. The data presented for this compound in Table 1 reflects its effect on cell viability (ED50), which is a consequence of its dual inhibitory activities.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of GSIs.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, other GSIs, etc.) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Cleaved Notch1
This protocol is used to detect the inhibition of Notch signaling by assessing the levels of the cleaved, active form of Notch1 (NICD).
-
Cell Lysis: Treat cells with the inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
In Vitro Gamma-Secretase Activity Assay
This assay directly measures the enzymatic activity of γ-secretase.
-
Enzyme and Substrate Preparation: Use a commercially available kit or prepare a cell lysate containing active γ-secretase. The substrate is typically a synthetic peptide corresponding to the γ-secretase cleavage site of a known substrate (e.g., APP), flanked by a fluorophore and a quencher.
-
Reaction Setup: In a 96-well plate, add the γ-secretase-containing lysate or purified enzyme.
-
Inhibitor Addition: Add various concentrations of the test inhibitors.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition relative to a control without any inhibitor.
In Vitro Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome.
-
Lysate Preparation: Prepare cell lysates in a buffer that preserves proteasome activity.
-
Reaction Setup: In a 96-well plate, add the cell lysate.
-
Inhibitor Addition: Add various concentrations of the test inhibitors.
-
Substrate Addition: Add a fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is cleaved, releasing the fluorophore (AMC).
-
Data Analysis: Determine the rate of the reaction and calculate the percentage of inhibition for each inhibitor concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of γ-secretase inhibitor I to breast cancer cells is mediated by proteasome inhibition, not by γ-secretase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition as a novel mechanism of the proapoptotic activity of γ-secretase inhibitor I in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-LLNle-CHO: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Aldehyde-Containing Caspase Inhibitor Z-LLNle-CHO
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound, a potent γ-secretase and proteasome inhibitor, is also a peptide aldehyde.[1][2][3] This classification necessitates specific disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
Pre-Disposal Considerations and Hazard Assessment
Before initiating any disposal protocol, it is imperative to consult your institution's specific waste management guidelines and local regulations. While this compound itself does not have specific disposal instructions readily available, its aldehyde functional group provides a basis for a chemically sound disposal strategy. Aldehydes can often be chemically neutralized to non-hazardous waste, suitable for standard disposal methods.[4][5]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing, such as a lab coat
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[6]
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the chemical neutralization of this compound waste.
Step 1: Waste Segregation Treat all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, as hazardous aldehyde-containing waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.
Step 2: Chemical Neutralization of Aldehyde Waste Liquid waste containing this compound can be chemically treated to neutralize the reactive aldehyde group. This process renders the waste non-hazardous. There are commercially available products and established chemical methods for this purpose.
-
Commercial Aldehyde Neutralizers: Products such as Aldex® are designed to neutralize aldehydes like formalin and glutaraldehyde, converting them into non-toxic, non-hazardous waste that may be suitable for drain or solid waste disposal, depending on the product formulation (liquid or crystalline).[4][5][7]
-
Chemical Treatment with Sodium Pyrosulfite: An alternative method involves treating the aldehyde-containing aqueous waste with sodium pyrosulfite. This method has been shown to completely neutralize aldehydes within approximately 15 minutes, resulting in a non-toxic solution with a pH between 6 and 9.[8]
Step 3: Verification of Neutralization (If Applicable) If performing chemical neutralization in-house, it may be necessary to verify the effectiveness of the treatment. This can involve analytical testing to ensure the aldehyde concentration is below acceptable limits for non-hazardous waste.[9] Records of these tests should be maintained for compliance purposes.[9]
Step 4: Final Disposal Once neutralized, the waste can be disposed of according to the manufacturer's instructions for commercial products or local regulations for chemically treated waste.
-
Treated Liquid Waste: After confirming neutralization and pH adjustment (if necessary), the liquid may be permissible for drain disposal. Always check with your local sewer authority before discharging any treated chemical waste. [9]
-
Treated Solid Waste: If a solidifying neutralizer is used, the resulting non-hazardous solid waste can typically be disposed of in the regular trash.[4][7]
-
Untreated Waste and Contaminated Solids: If chemical neutralization is not feasible, all waste contaminated with this compound must be collected in properly labeled hazardous waste containers and disposed of through your institution's hazardous waste management program.[10][11] Leave chemicals in their original containers and do not mix with other waste.[10]
Quantitative Data for Aldehyde Neutralization
The following table summarizes key quantitative parameters for common aldehyde neutralization methods.
| Parameter | Aldex® Neutralization | Sodium Pyrosulfite Treatment |
| Treatment Ratio | 1:16 (neutralizer to 10% Formalin or 4% Glutaraldehyde solution)[4][5] | Sufficient amount to completely neutralize aldehydes[8] |
| Treatment Time | Varies by product; may require several hours for complete reaction[7] | Approximately 15 minutes[8] |
| Final pH | Not specified, but product is rendered non-hazardous | Approximately 6-9[8] |
| Final Aldehyde Concentration | Not specified, but product is rendered non-hazardous | Less than 100 ppm, often less than 20 ppm[8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archtechnochem.com [archtechnochem.com]
- 5. wastewise.com [wastewise.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. infectioncontrolproducts.com [infectioncontrolproducts.com]
- 8. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. irealbio.com [irealbio.com]
Essential Safety and Operational Guide for Handling Z-LLNle-CHO
For researchers, scientists, and drug development professionals utilizing Z-LLNle-CHO, a potent γ-secretase and proteasome inhibitor, this guide provides immediate, essential safety, and logistical information. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound have not been exhaustively documented, a cautious approach necessitates the use of comprehensive personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on general best practices for laboratory chemicals of this nature.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, such as solution preparation, chemical safety goggles should be worn. A face shield used in conjunction with goggles is recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant nitrile gloves are mandatory. For extended handling or when working with concentrated solutions, consider double-gloving for enhanced protection. Always inspect gloves for tears or degradation before use. |
| Body Protection | A standard laboratory coat must be worn and fully buttoned to protect skin and personal clothing from potential contamination. |
| Footwear | Closed-toe shoes are required at all times within the laboratory to safeguard against spills and falling objects. |
| Respiratory | In a well-ventilated area, respiratory protection is not typically necessary for handling small quantities. If there is a potential for generating aerosols or dust, a NIOSH-approved respirator is required. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure risk and ensure procedural consistency.
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing and Reconstitution : When weighing the solid compound, perform this task in a fume hood to avoid inhalation of any airborne particles. To prepare a stock solution, slowly add the solvent to the vial containing the this compound powder to prevent splashing.
-
Labeling : Clearly label all containers with the compound name, concentration, date, and your initials.
-
Storage : Store this compound and its solutions according to the manufacturer's recommendations. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]
-
Experimentation : When using this compound in experiments, handle all solutions with care to avoid spills and aerosol generation.
-
Decontamination : Following the procedure, decontaminate all work surfaces with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial for environmental protection and laboratory safety.
-
Solid Waste : Dispose of all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated hazardous chemical waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant hazardous waste container. Do not pour this waste down the drain.
-
Waste Pickup : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Induction of Apoptosis in Precursor-B ALL Cells
This protocol is adapted from a study investigating the effects of this compound on precursor-B acute lymphoblastic leukemia (ALL) cells.[2]
Objective : To assess the induction of apoptosis in precursor-B ALL cell lines following treatment with this compound.
Materials :
-
Precursor-B ALL cell line (e.g., 697 cells)
-
RPMI 1640 medium with 10% fetal bovine serum
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Trypan blue solution
-
Annexin V-PE detection kit
Procedure :
-
Cell Culture : Culture 697 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Stock Solution Preparation : Prepare a stock solution of this compound in DMSO.
-
Cell Treatment : Seed the 697 cells at an appropriate density in culture plates. Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 18-24 hours.[2] A vehicle control (DMSO only) should be included.
-
Cell Viability Assessment : After the treatment period, assess cell viability using the Trypan blue exclusion method.
-
Apoptosis Measurement : To quantify apoptosis, label the cells with an Annexin V-PE detection kit according to the manufacturer's instructions. Analyze the stained cells using a flow cytometer.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis in cancer cells by inhibiting both γ-secretase and the proteasome.[2][3][4][5] This dual inhibition disrupts key survival signaling pathways. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits the proteasome and γ-secretase, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. citeab.com [citeab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
